molecular formula C10H9NO2 B1616568 2-Ethyl-benzo[d][1,3]oxazin-4-one CAS No. 2916-09-8

2-Ethyl-benzo[d][1,3]oxazin-4-one

Cat. No.: B1616568
CAS No.: 2916-09-8
M. Wt: 175.18 g/mol
InChI Key: FSLNYVWFIGYFSY-UHFFFAOYSA-N
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Description

2-Ethyl-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10(12)13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLNYVWFIGYFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358977
Record name 2-Ethyl-benzo[d][1,3]oxazin-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID00358977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2916-09-8
Record name 2-Ethyl-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Substituted-4H-benzo[d]oxazin-4-ones

A Comprehensive Technical Guide to the Synthesis of 2-Substituted-4H-benzo[d][1][2]oxazin-4-ones

Introduction: The Significance of the Benzoxazinone Scaffold

The 4H-benzo[d][1][2]oxazin-4-one ring system is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science.[1][3][4] These compounds are not merely synthetic curiosities; they are integral components of numerous biologically active molecules and functional materials.[1][3] Their diverse applications stem from their roles as anticancer agents, enzyme inhibitors, and fungicides.[5] Furthermore, they serve as versatile starting materials for the synthesis of other important heterocyclic systems, such as 2,3-disubstituted 4(3H)-quinazolinones.[5] This guide provides an in-depth review of the primary synthetic strategies for accessing 2-substituted-4H-benzo[d][1][2]oxazin-4-ones, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices.

Core Synthetic Strategies: From Anthranilic Acid to the Benzoxazinone Ring

The majority of synthetic routes to 2-substituted-4H-benzo[d][1][2]oxazin-4-ones commence with the readily available and versatile building block, anthranilic acid. The fundamental transformation involves the acylation of the amino group followed by a cyclodehydration reaction to form the oxazinone ring. The choice of acylating agent and cyclization promoter dictates the efficiency, scope, and practicality of the synthesis.

The Classical Approach: Acylation with Acid Chlorides and Anhydrides

One of the most established and widely employed methods for the synthesis of 2-substituted-4H-benzo[d][1][2]oxazin-4-ones involves the reaction of anthranilic acid with acid chlorides or anhydrides.[6][7] This approach is valued for its reliability and the broad availability of starting materials.

Mechanism and Rationale:

The reaction typically proceeds in two distinct steps. First, the nucleophilic amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an N-acylated anthranilic acid intermediate.[5] This intermediate is then subjected to a cyclodehydration step, often facilitated by a dehydrating agent or heat, to furnish the final benzoxazinone product. The choice of the cyclizing agent is critical for the success of this step, as the carboxylic acid group of the N-acylated intermediate requires activation to promote intramolecular nucleophilic attack by the amide oxygen.[5]

Experimental Protocol: Synthesis of 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one using Benzoyl Chloride [5][8]

  • N-Acylation: To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add benzoyl chloride (3 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add a solution of cyanuric chloride (3 mmol) in DMF (5 mL).

  • Reaction Completion: Continue stirring at room temperature for 4 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Pour the residue into a mixture of distilled water (20 mL) and ice.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the N-acylation step, driving the reaction to completion.[5]

  • Cyanuric Chloride/DMF: This combination forms an iminium cation which acts as an efficient cyclizing agent, activating the carboxylic acid group for intramolecular cyclization under mild conditions.[1][5]

  • Aqueous Work-up: The use of water and ice facilitates the precipitation of the organic product while dissolving inorganic byproducts.

Advantages and Disadvantages:

AdvantagesDisadvantages
Readily available starting materials.Use of corrosive acid chlorides.
Generally good to excellent yields.[8]Potential for side reactions if not controlled.
Broad substrate scope.May require harsh dehydrating agents in some cases.
Reaction with Orthoesters: A One-Pot Synthesis

A one-pot synthesis of 2-alkyl and 2-aryl-4H-benzo[d][1][2]oxazin-4-ones has been developed using the reaction of substituted anthranilic acids with orthoesters.[7][9] This method offers a more streamlined approach compared to the classical two-step procedure.

Mechanism and Rationale:

The reaction is typically catalyzed by an acid, such as acetic acid.[7][9] The proposed mechanism involves the initial protonation of the orthoester, followed by the loss of an alcohol molecule to form a stabilized carbocation. The amino group of anthranilic acid then attacks this carbocation. Subsequent intramolecular cyclization and elimination of two more alcohol molecules lead to the formation of the benzoxazinone ring.[7]

Experimental Protocol: Synthesis of 2-Substituted-4H-benzo[d][1][2]oxazin-4-ones using Orthoesters [7][9]

  • Reaction Setup: In a suitable flask, combine the substituted anthranilic acid, the corresponding orthoester, and a catalytic amount of acetic acid in ethanol.

  • Heating: The reaction mixture can be heated under reflux (thermal conditions) or subjected to microwave irradiation.[9][10]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent.

Influence of Substituents:

The electronic nature of the substituents on the anthranilic acid ring can influence the outcome of the reaction. Electron-donating groups tend to favor the formation of the fully aromatic 4H-benzo[d][1][2]oxazin-4-ones, while electron-withdrawing groups may lead to the isolation of the dihydro intermediate.[7][9][10]

Metal-Catalyzed Approaches: Modern Synthetic Innovations

Recent advancements in organic synthesis have led to the development of metal-catalyzed methods for the construction of the benzoxazinone scaffold, offering novel pathways with distinct advantages.

a) Copper-Catalyzed Decarboxylative Coupling:

A one-pot copper(I) chloride-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids provides a mild and efficient route to 2-substituted-4H-benzo[d][1][2]oxazin-4-ones.[1][11] This method is notable for its good yields and broad substrate scope, accommodating various alkyl, aryl, and heteroaryl α-keto acids.[1]

b) Palladium-Catalyzed Carbonylative Coupling:

Palladium catalysis has also been successfully employed in the synthesis of benzoxazinones. For instance, a heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides offers an atom-economical route to 2-arylbenzoxazinones with the advantage of catalyst recyclability.[12]

Visualization of Key Synthetic Pathways

To better illustrate the core synthetic strategies, the following diagrams outline the fundamental transformations.

Synthesis of 2-Substituted-4H-benzo[d]oxazin-4-onescluster_0Starting Materialcluster_1Reagentscluster_2ProductAnthranilic AcidAnthranilic Acid2-Substituted-4H-benzo[d]oxazin-4-one2-Substituted-4H-benzo[d]oxazin-4-oneAnthranilic Acid->2-Substituted-4H-benzo[d]oxazin-4-oneOne-pot reactionN-Acylated IntermediateN-Acylated IntermediateAnthranilic Acid->N-Acylated IntermediateAcylationAcid Chloride / AnhydrideAcid Chloride / AnhydrideAcid Chloride / Anhydride->N-Acylated IntermediateOrthoesterOrthoesterOrthoester->2-Substituted-4H-benzo[d]oxazin-4-onealpha-Keto Acidalpha-Keto Acidalpha-Keto Acid->2-Substituted-4H-benzo[d]oxazin-4-oneCu-catalyzedN-Acylated Intermediate->2-Substituted-4H-benzo[d]oxazin-4-oneCyclodehydration

Caption: Key synthetic routes to 2-substituted-4H-benzo[d]oxazin-4-ones.

Comparative Analysis of Synthetic Methodologies

MethodKey ReagentsCatalyst/ConditionsYieldsScope and Limitations
Classical Acylation Anthranilic acid, Acid chloride/anhydrideBase (e.g., triethylamine), Cyclizing agent (e.g., cyanuric chloride, acetic anhydride)Good to ExcellentBroad substrate scope, may require harsh conditions.
Orthoester Reaction Anthranilic acid, OrthoesterAcid catalyst (e.g., acetic acid), Thermal or MicrowaveModerate to GoodOne-pot procedure, product distribution can be influenced by substituents.[7][9]
Cu-Catalyzed Coupling Anthranilic acid, α-Keto acidCuCl, Mild conditionsUp to 87%[1]Good functional group tolerance, electron-withdrawing groups on anthranilic acid can lower yields.[1]
Pd-Catalyzed Carbonylation 2-Iodoaniline, Aryl iodide, CO sourcePd catalystGoodAtom-economical, allows for catalyst recycling.[12]

Conclusion and Future Outlook

The synthesis of 2-substituted-4H-benzo[d][1][2]oxazin-4-ones has evolved from classical two-step procedures to more efficient one-pot and metal-catalyzed methodologies. The choice of synthetic route depends on factors such as the desired substitution pattern, available starting materials, and the desired scale of the reaction. While traditional methods remain robust and widely applicable, modern catalytic approaches offer advantages in terms of mild reaction conditions, atom economy, and procedural simplicity. Future research in this area will likely focus on the development of even more sustainable and selective synthetic methods, potentially exploring biocatalysis and flow chemistry to access these valuable heterocyclic compounds. The continued exploration of novel synthetic strategies will undoubtedly expand the chemical space of accessible benzoxazinones, paving the way for the discovery of new therapeutic agents and advanced materials.

An In-depth Technical Guide to 2-Ethyl-3,1-Benzoxazin-4-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-ethyl-3,1-benzoxazin-4-one, a member of the pharmacologically significant benzoxazinone class of heterocyclic compounds. While this specific derivative is less extensively documented than its methyl or aryl counterparts, this document synthesizes established principles of benzoxazinone chemistry to present a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the Benzoxazinone Scaffold

Benzoxazinone derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1][2] These activities include roles as anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory agents.[1][3] The core structure of 4H-3,1-benzoxazin-4-one features a benzene ring fused to an oxazinone ring, creating a scaffold that is a key building block for more complex therapeutic molecules.[2][3] A significant mechanism of action for many benzoxazinones is the inhibition of serine proteases, where the lactone ring is susceptible to nucleophilic attack by the active site serine residue of the enzyme.[4]

The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the compound's chemical reactivity and biological specificity. This guide focuses on the 2-ethyl derivative, exploring its synthesis, physicochemical properties, and the therapeutic avenues suggested by the activities of structurally related compounds.

Synthesis of 2-Ethyl-3,1-Benzoxazin-4-one: A Proposed Methodology

While specific literature detailing the synthesis of 2-ethyl-3,1-benzoxazin-4-one is not abundant, a reliable synthetic route can be extrapolated from established methods for preparing 2-substituted-4H-3,1-benzoxazin-4-ones.[1][5] The most common and direct approach involves the acylation of anthranilic acid (2-aminobenzoic acid) followed by cyclodehydration.

The proposed reaction proceeds via the acylation of the amino group of anthranilic acid with propionyl chloride or propionic anhydride to form N-propionylanthranilic acid. This intermediate is then cyclized, often with a dehydrating agent like acetic anhydride, to yield the final 2-ethyl-3,1-benzoxazin-4-one.

Proposed Reaction Scheme:

Synthesis of 2-ethyl-3,1-benzoxazin-4-one anthranilic_acid Anthranilic Acid intermediate N-Propionylanthranilic Acid anthranilic_acid->intermediate + Propionyl Chloride propionyl_chloride Propionyl Chloride product 2-Ethyl-3,1-benzoxazin-4-one intermediate->product + Acetic Anhydride (Heat) acetic_anhydride Acetic Anhydride (Dehydrating Agent)

Caption: Proposed synthesis of 2-ethyl-3,1-benzoxazin-4-one.

Step-by-Step Experimental Protocol:
  • Acylation of Anthranilic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform.

    • Slowly add propionyl chloride (1.1 equivalents) dropwise to the solution while stirring. An exothermic reaction may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture can be worked up by washing with dilute acid and water to remove excess pyridine and unreacted starting materials. The resulting N-propionylanthranilic acid intermediate can be isolated by filtration or extraction.

  • Cyclodehydration:

    • To the dried N-propionylanthranilic acid, add an excess of acetic anhydride.

    • Heat the mixture to reflux for 1-2 hours.

    • After cooling, the excess acetic anhydride can be removed under reduced pressure.

    • The resulting solid residue is then triturated with a non-polar solvent like petroleum ether to induce crystallization.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-ethyl-3,1-benzoxazin-4-one.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-ethyl-3,1-benzoxazin-4-one are expected to be similar to other 2-alkyl-substituted benzoxazinones.

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents like DMSO and DMF; insoluble in water.[4]
Spectroscopic Characterization:
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a quartet for the methylene (-CH₂-) group of the ethyl substituent, and a triplet for the methyl (-CH₃) group.

  • ¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon (C4), the imine carbon (C2), and the carbons of the benzene and ethyl groups.[8]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactone carbonyl group is expected around 1760-1740 cm⁻¹. Another characteristic band for the C=N bond should appear in the region of 1640-1620 cm⁻¹.

Potential Biological Activities and Therapeutic Applications

The benzoxazinone scaffold is a well-established pharmacophore with a broad range of biological activities.[9][10] The primary mechanism for many of these activities is the inhibition of serine proteases, which are implicated in a variety of disease states.[4]

Potential Mechanisms of Action and Therapeutic Targets:

Biological Potential of 2-ethyl-3,1-benzoxazin-4-one benzoxazinone 2-Ethyl-3,1-benzoxazin-4-one serine_protease Serine Protease Inhibition benzoxazinone->serine_protease antimicrobial Antimicrobial Activity benzoxazinone->antimicrobial antiviral Antiviral Activity benzoxazinone->antiviral anticancer Anticancer Activity benzoxazinone->anticancer inflammatory_diseases Inflammatory Diseases serine_protease->inflammatory_diseases bacterial_infections Bacterial Infections antimicrobial->bacterial_infections fungal_infections Fungal Infections antimicrobial->fungal_infections viral_infections Viral Infections antiviral->viral_infections cancer Cancer anticancer->cancer

Caption: Potential therapeutic applications of 2-ethyl-3,1-benzoxazin-4-one.

  • Serine Protease Inhibition: 4H-3,1-benzoxazin-4-ones are known to be effective inhibitors of serine proteases such as human leukocyte elastase.[2] This suggests potential applications in treating inflammatory conditions where these enzymes are overactive.

  • Antimicrobial and Antifungal Activity: Various benzoxazinone derivatives have demonstrated significant antibacterial and antifungal properties.[1][4] Therefore, 2-ethyl-3,1-benzoxazin-4-one warrants investigation as a potential antimicrobial agent.

  • Anticancer Properties: Some 2-aryl-4H-3,1-benzoxazin-4-ones have shown cytotoxic effects against cancer cell lines.[10] This indicates that the 2-ethyl derivative could also be explored for its potential as an anticancer agent.

  • Antiviral Activity: Certain benzoxazinone derivatives have been reported to exhibit antiviral activity, including against human coronavirus.[9]

Future Research Directions

The study of 2-ethyl-3,1-benzoxazin-4-one presents several opportunities for further research:

  • Definitive Synthesis and Characterization: The proposed synthetic protocol should be carried out, and the resulting compound fully characterized using modern spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) and X-ray crystallography to confirm its structure.

  • Biological Screening: A comprehensive biological evaluation of 2-ethyl-3,1-benzoxazin-4-one should be undertaken. This should include screening for its activity against a panel of serine proteases, various bacterial and fungal strains, and a range of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 2-alkyl-3,1-benzoxazin-4-ones with varying chain lengths and branching would provide valuable insights into the structure-activity relationships and help in the design of more potent and selective analogues.

  • Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies should be performed to identify the specific molecular targets and pathways involved.

Conclusion

2-Ethyl-3,1-benzoxazin-4-one, as a member of the versatile benzoxazinone family, holds considerable promise for further investigation in the field of drug discovery. Although specific research on this compound is limited, the well-established chemistry and pharmacology of the benzoxazinone scaffold provide a strong rationale for its synthesis and biological evaluation. The methodologies and insights presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

Methodological & Application

A Robust One-Pot Synthesis of 2-Ethyl-4H-benzo[d]oxazin-4-one from Anthranilic Acid

A Robust One-Pot Synthesis of 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one from Anthranilic Acid

Abstract: This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one. Benzoxazinone derivatives are pivotal scaffolds in medicinal chemistry and serve as versatile intermediates in organic synthesis. The described method leverages the reaction of anthranilic acid with propionyl chloride in pyridine, offering a streamlined, high-yield pathway to the target molecule. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and provides troubleshooting insights to ensure reproducible and successful outcomes.

Introduction and Significance

4H-benzo[d][1][2]oxazin-4-ones are a prominent class of fused heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including serving as potent inhibitors of serine proteases like human leukocyte elastase, which is implicated in various inflammatory diseases.[3][4] The benzoxazinone scaffold contains two reactive electrophilic sites (C2 and C4), making it an exceptionally versatile building block for the synthesis of more complex heterocyclic systems, such as quinazolinones.

Traditional multi-step syntheses can be time-consuming and often result in lower overall yields due to losses at each stage. One-pot syntheses, by contrast, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This protocol details a classic and reliable one-pot approach to 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one, a representative member of this important class of compounds.

The Underlying Reaction Mechanism

The synthesis proceeds via a well-established mechanism involving the reaction of anthranilic acid with two equivalents of an acid chloride (propionyl chloride) in a basic solvent, typically pyridine.[1][5] The reaction unfolds in a sequential manner within a single reaction vessel.

Step-by-Step Mechanistic Pathway:

  • N-Acylation: The first equivalent of propionyl chloride readily acylates the nucleophilic amino group (-NH₂) of anthranilic acid. Pyridine acts as a base, neutralizing the hydrochloric acid (HCl) byproduct generated during this step.[6]

  • Mixed Anhydride Formation: The second equivalent of propionyl chloride reacts with the carboxylate group of the N-acylated intermediate. This forms a highly reactive mixed anhydride.

  • Intramolecular Cyclization & Dehydration: The amide oxygen of the N-propionyl group performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the mixed anhydride. This cyclization event forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of propionic acid to yield the stable, aromatic 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one ring system.

The Critical Role of Pyridine: Pyridine is not merely a solvent; it plays a dual, indispensable role in this transformation:

  • Acid Scavenger: As a base, it neutralizes the HCl produced during the initial acylation, preventing the protonation of the starting amine and driving the reaction forward.[2][6]

  • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by attacking the acyl chloride to form a highly reactive acyl pyridinium ion intermediate.[7][8] This intermediate is more susceptible to nucleophilic attack by the amine than the original acyl chloride, thereby accelerating the acylation steps.

Reaction_MechanismFigure 1: Reaction Mechanism for Benzoxazinone FormationAnthranilicAcidAnthranilic AcidNAcylN-PropionylAnthranilic AcidAnthranilicAcid->NAcyl N-AcylationPropionylChloride1Propionyl Chloride (1 eq)PropionylChloride1->NAcylPropionylChloride2Propionyl Chloride (1 eq)MixedAnhydrideMixed AnhydrideIntermediatePropionylChloride2->MixedAnhydridePyridinePyridineByproduct2Pyridinium HClPyridine->Byproduct2 HCl ScavengerNAcyl->MixedAnhydride Anhydride FormationCyclizedCyclized IntermediateMixedAnhydride->Cyclized Intramolecular CyclizationProduct2-Ethyl-4H-benzo[d]oxazin-4-oneCyclized->Product EliminationByproduct1Propionic AcidCyclized->Byproduct1

Caption: Figure 1: Reaction Mechanism for Benzoxazinone Formation.

Experimental Application and Protocol

This section provides a detailed, self-validating protocol for the synthesis. Adherence to these steps is critical for achieving high purity and yield.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.Notes
Anthranilic AcidC₇H₇NO₂137.14144-148200-118-92-3≥99% purity
Propionyl ChlorideC₃H₅ClO92.52-94801.06579-03-8≥99% purity, handle in fume hood
PyridineC₅H₅N79.10-421150.982110-86-1Anhydrous, ≥99.8%
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902141-78-6ACS Grade
HexaneC₆H₁₄86.18-95690.659110-54-3ACS Grade
Hydrochloric AcidHCl36.46---7647-01-01 M aqueous solution
Sat. NaHCO₃------Saturated aqueous solution
Brine------Saturated aqueous NaCl solution
Anhydrous MgSO₄MgSO₄120.37---7487-88-9For drying
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • 125 mL pressure-equalizing dropping funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble the two-neck flask with a magnetic stir bar, dropping funnel, and reflux condenser. Ensure the system is flame-dried or oven-dried and assembled while hot to remove moisture. Place the apparatus under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add anthranilic acid (10.0 g, 72.9 mmol) and anhydrous pyridine (80 mL). Stir the mixture at room temperature until all the solid dissolves.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. A clear, slightly yellowish solution should be observed.

  • Acylation: Add propionyl chloride (14.1 mL, 15.1 g, 163 mmol, 2.2 equivalents) to the dropping funnel. Add the propionyl chloride dropwise to the stirred pyridine solution over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 115 °C) and maintain for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the N-acyl anthranilic acid intermediate and the appearance of a new, less polar spot indicates product formation.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over 200 mL of crushed ice and 100 mL of 1 M HCl. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts. Wash sequentially with 1 M HCl (2 x 100 mL) to remove residual pyridine, saturated NaHCO₃ solution (2 x 100 mL) to remove any acidic byproducts, and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a light brown solid or oil, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one as a crystalline solid.

Experimental Workflow Visualization

Experimental_WorkflowFigure 2: One-Pot Synthesis Workflowcluster_0Reaction Phasecluster_1Work-up & Purification PhaseSetup1. Assemble Dry Glassware(Inert Atmosphere)Dissolve2. Dissolve Anthranilic Acidin Anhydrous PyridineSetup->DissolveCool3. Cool to 0-5 °CDissolve->CoolAdd4. Dropwise Addition ofPropionyl ChlorideCool->AddReflux5. Warm to RT, thenReflux for 3-4hAdd->RefluxQuench6. Cool and Quenchin Ice/HClReflux->QuenchReaction CompleteExtract7. Extract withEthyl AcetateQuench->ExtractWash8. Wash Organic Layer(HCl, NaHCO₃, Brine)Extract->WashDry9. Dry (MgSO₄) & ConcentrateWash->DryPurify10. Recrystallize ProductDry->PurifyFinalProductFinalProductPurify->FinalProductPure Product

Caption: Figure 2: One-Pot Synthesis Workflow.

Expected Results and Troubleshooting

  • Yield: 75-85% (isolated yield after purification).

  • Appearance: White to off-white crystalline solid.

  • Characterization:

    • Melting Point: Literature values should be consulted for comparison.

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the ethyl group (a triplet around δ 1.3-1.4 ppm and a quartet around δ 2.7-2.8 ppm) and aromatic protons (multiplets in the range of δ 7.4-8.2 ppm).

    • IR (KBr, cm⁻¹): Characteristic peaks for the C=O (lactone) stretch around 1760-1770 cm⁻¹ and C=N stretch around 1640-1650 cm⁻¹.

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Moisture in reagents/glassware. 3. Loss of product during work-up.1. Increase reflux time; monitor via TLC until starting material is consumed. 2. Ensure all glassware is oven-dried and pyridine is anhydrous. Run under a strict inert atmosphere. 3. Perform extractions carefully; ensure pH is acidic before the first extraction.
Dark-colored Crude Product 1. Reaction temperature too high or prolonged heating. 2. Impure starting materials.1. Carefully control reflux temperature. Do not overheat. 2. Use high-purity reagents. If necessary, consider purification via activated charcoal treatment during recrystallization.
Difficulty in Crystallization 1. Presence of impurities (e.g., residual pyridine or propionic acid). 2. Incorrect solvent system.1. Ensure the washing steps during work-up are thorough. 2. Perform small-scale solvent screening to find the optimal recrystallization solvent/co-solvent system. Trituration with a non-polar solvent like hexane may induce crystallization.

Conclusion

The one-pot synthesis of 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one from anthranilic acid and propionyl chloride is a highly efficient and reliable method. It provides rapid access to a valuable heterocyclic scaffold, avoiding the need for isolation of intermediates. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the judicious use of pyridine as both a catalyst and an acid scavenger. This protocol serves as a robust foundation for researchers in synthetic chemistry and drug discovery to produce this and related benzoxazinone derivatives for further investigation.

Palladium-Catalyzed Synthesis of 2-Ethyl-benzo[d]oxazin-4-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the palladium-catalyzed synthesis of 2-Ethyl-benzo[d]oxazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The described methodology leverages a carbonylative cyclization of an N-(o-bromoaryl)amide precursor. This document provides an in-depth examination of the reaction mechanism, a step-by-step experimental protocol for both the precursor and the final product, and critical insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. These structures exhibit a broad range of biological activities, including but not limited to, enzyme inhibition and anti-neoplastic properties. The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the biological and physicochemical properties of the molecule. The targeted synthesis of analogues, such as 2-Ethyl-benzo[d]oxazin-4-one, is therefore of significant interest to medicinal chemists.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of complex molecular architectures, including the formation of C-C and C-N bonds, which are fundamental to the synthesis of many pharmaceutical agents.[1][2] The application of palladium catalysis to the synthesis of benzoxazinones offers a mild, efficient, and functional-group-tolerant alternative to traditional methods.[3]

This application note focuses on a robust palladium-catalyzed carbonylative cyclization approach to synthesize 2-Ethyl-benzo[d]oxazin-4-one. The strategy involves the initial preparation of an N-(2-bromophenyl)propanamide precursor, followed by a palladium-catalyzed intramolecular carbonylation and C-O bond formation to yield the desired benzoxazinone.

Reaction Mechanism and Principle

The overall synthetic strategy is a two-step process, beginning with the synthesis of the key intermediate, N-(2-bromophenyl)propanamide, followed by the palladium-catalyzed carbonylative cyclization.

Synthesis of N-(2-bromophenyl)propanamide

The precursor is synthesized via a standard nucleophilic acyl substitution reaction. 2-Bromoaniline, the nucleophile, attacks the electrophilic carbonyl carbon of propionyl chloride. A base, typically a tertiary amine like triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.

Palladium-Catalyzed Carbonylative Cyclization

The core of this synthetic approach is the palladium-catalyzed carbonylative cyclization of N-(2-bromophenyl)propanamide. This reaction proceeds through a well-established catalytic cycle, which is initiated by the in-situ generation of the active Pd(0) species from a Pd(II) precatalyst. A key innovation in modern protocols is the use of carbon monoxide surrogates, such as paraformaldehyde, which are safer and easier to handle than gaseous CO.[3]

The proposed catalytic cycle can be broken down into the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of N-(2-bromophenyl)propanamide to form a Pd(II) intermediate.

  • Carbon Monoxide (CO) Insertion: A molecule of carbon monoxide, generated in situ from the CO surrogate, inserts into the Aryl-Pd bond to form an acyl-palladium complex.

  • Intramolecular Nucleophilic Attack: The amide oxygen of the propanamide side chain acts as an intramolecular nucleophile, attacking the electrophilic acyl-palladium center.

  • Reductive Elimination: This step involves the formation of the C-O bond of the benzoxazinone ring and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl-Pd(II)-Br" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acyl-Pd(II)-Br" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclized_Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [shape="ellipse", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", label="2-Ethyl-benzo[d]oxazin-4-one"];

"Pd(0)L_n" -> "Aryl-Pd(II)-Br" [label="Oxidative Addition\n(with N-(2-bromophenyl)propanamide)"]; "Aryl-Pd(II)-Br" -> "Acyl-Pd(II)-Br" [label="CO Insertion"]; "Acyl-Pd(II)-Br" -> "Cyclized_Intermediate" [label="Intramolecular\nNucleophilic Attack"]; "Cyclized_Intermediate" -> Product [label="Reductive Elimination"]; Product -> "Pd(0)L_n" [style=dotted, label="Regeneration"]; } केंदot Diagram 1: Proposed Catalytic Cycle for the Carbonylative Cyclization.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the precursor and the final product.

Synthesis of N-(2-bromophenyl)propanamide (Precursor)

G

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromoaniline172.021.72 g10.0 mmol
Propionyl chloride92.521.02 g (0.97 mL)11.0 mmol
Triethylamine101.191.52 g (2.09 mL)15.0 mmol
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoaniline (1.72 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Add triethylamine (2.09 mL, 15.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (0.97 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(2-bromophenyl)propanamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Palladium-Catalyzed Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

G

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
N-(2-bromophenyl)propanamide228.09228 mg1.0 mmol
Palladium(II) acetate (Pd(OAc)₂)224.5011.2 mg0.05 mmol (5 mol%)
Xantphos578.6857.9 mg0.10 mmol (10 mol%)
Potassium carbonate (K₂CO₃)138.21276 mg2.0 mmol
Paraformaldehyde(30.03)n90 mg3.0 mmol (as CH₂O)
1,4-Dioxane, anhydrous-5 mL-

Procedure:

  • To a dry, sealable reaction tube, add N-(2-bromophenyl)propanamide (228 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.10 mmol), potassium carbonate (276 mg, 2.0 mmol), and paraformaldehyde (90 mg, 3.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Ethyl-benzo[d]oxazin-4-one.

Characterization Data (Expected)

The final product, 2-Ethyl-benzo[d]oxazin-4-one, should be characterized by standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.2 ppm. A quartet corresponding to the methylene protons of the ethyl group and a triplet for the methyl protons.
¹³C NMR Signals for the carbonyl carbon, the carbon of the oxazinone ring attached to the ethyl group, and aromatic carbons. Signals for the ethyl group carbons.
IR (Infrared Spectroscopy) A strong absorption band for the C=O (lactone) stretch, typically around 1750-1770 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉NO₂ = 175.18 g/mol ).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Presence of moisture or oxygen- Impure starting materials- Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Purify starting materials before use.
Formation of side products - Incorrect reaction temperature- Suboptimal ligand-to-metal ratio- Optimize the reaction temperature. Lower temperatures may increase selectivity but decrease reaction rate.- Screen different ligand-to-metal ratios.
Incomplete reaction - Insufficient reaction time- Catalyst deactivation- Increase the reaction time and monitor by TLC or GC-MS.- Consider using a more robust ligand or a different palladium precatalyst.

Conclusion

This application note provides a detailed and practical guide for the palladium-catalyzed synthesis of 2-Ethyl-benzo[d]oxazin-4-one. The described carbonylative cyclization of N-(2-bromophenyl)propanamide offers an efficient and modular route to this important heterocyclic scaffold. By understanding the underlying reaction mechanism and following the detailed protocols, researchers can reliably synthesize this and related benzoxazinone derivatives for applications in drug discovery and development.

References

Application Notes & Protocols: Leveraging 2-Ethyl-1,3-benzoxazin-4-one as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Ethyl-1,3-benzoxazin-4-one Core

The 1,3-benzoxazin-4-one ring system is a "privileged scaffold" in medicinal chemistry, a designation earned due to its recurrence in a multitude of biologically active compounds.[1] This heterocyclic core is renowned for its diverse pharmacological profile, with derivatives exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[2][3] The 2-Ethyl-1,3-benzoxazin-4-one variant, in particular, serves as a highly valuable and reactive intermediate. Its true strength in drug discovery lies not in its inherent biological activity, but in its function as a versatile building block for the synthesis of more complex and potent molecules, most notably 2,3-disubstituted quinazolin-4-ones.

The reactivity of the 2-ethyl-1,3-benzoxazin-4-one scaffold is centered at the C2 and C4 positions of the oxazinone ring. These positions are susceptible to nucleophilic attack, leading to a ring-opening and subsequent ring-closing cascade. This reactivity profile allows for the facile introduction of a wide array of substituents, making it an ideal starting point for the generation of compound libraries for high-throughput screening. This document provides detailed protocols for the synthesis of the 2-Ethyl-1,3-benzoxazin-4-one scaffold and its subsequent derivatization, along with methodologies for the biological evaluation of the resulting compounds.

Part 1: Synthesis of the 2-Ethyl-1,3-benzoxazin-4-one Scaffold

The synthesis of 2-alkyl- and 2-aryl-4H-benzo[d][4][5]oxazin-4-ones can be efficiently achieved through a one-pot reaction of anthranilic acids with orthoesters.[6][7] This method is advantageous due to its operational simplicity and the ready availability of starting materials.

Protocol 1.1: One-Pot Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from the method described by Bunce et al. (2019) for the synthesis of 2-alkyl-4H-benzo[d][4][5]oxazin-4-ones.[6]

Principle: The reaction proceeds via an initial condensation of anthranilic acid with triethyl orthopropionate to form an intermediate iminium species. Subsequent intramolecular cyclization and elimination of ethanol yield the desired 2-Ethyl-1,3-benzoxazin-4-one. The use of acetic acid as a catalyst facilitates the reaction.

Materials:

  • Anthranilic acid

  • Triethyl orthopropionate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a 100 mL round-bottom flask, add anthranilic acid (10 mmol, 1.37 g).

  • Add triethyl orthopropionate (45 mmol, 8.0 g, 4.5 eq.).

  • Add glacial acetic acid (26 mmol, 1.5 mL, 2.6 eq.).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24-48 hours.

    • Expert Insight: The reaction time can be optimized. Longer reaction times favor the formation of the final benzoxazinone product over the dihydro intermediate.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess reagents and solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 2-Ethyl-4H-3,1-benzoxazin-4-one.

Expected Outcome: A crystalline solid with a yield of 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Causality of Experimental Choices:

  • Excess Orthoester: The use of excess triethyl orthopropionate drives the reaction equilibrium towards the product.

  • Acetic Acid Catalyst: The acid catalyst protonates the orthoester, making it more electrophilic and facilitating the initial reaction with the amino group of anthranilic acid.

  • Thermal Conditions: Heating is necessary to overcome the activation energy for the cyclization and elimination steps.

Part 2: Derivatization of the 2-Ethyl-1,3-benzoxazin-4-one Scaffold

The primary application of 2-Ethyl-1,3-benzoxazin-4-one in medicinal chemistry is as a precursor to 2,3-disubstituted quinazolin-4-ones.[9][10] The benzoxazinone ring is readily opened by nitrogen nucleophiles, which then cyclize to form the more stable quinazolinone ring system.

Protocol 2.1: General Procedure for the Synthesis of 2-Ethyl-3-substituted-quinazolin-4(3H)-ones

Principle: This protocol leverages the reactivity of the C4 carbonyl group of the benzoxazinone towards nucleophilic attack by a primary amine. The resulting ring-opened intermediate rapidly undergoes intramolecular cyclization and dehydration to form the thermodynamically stable quinazolinone core.

Materials:

  • 2-Ethyl-4H-3,1-benzoxazin-4-one (from Protocol 1.1)

  • Various primary amines (e.g., aniline, benzylamine, hydrazine hydrate)

  • Glacial acetic acid or pyridine as solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-Ethyl-4H-3,1-benzoxazin-4-one (5 mmol, 0.875 g) in glacial acetic acid (20 mL).

  • Add the desired primary amine (5.5 mmol, 1.1 eq.) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4-8 hours.

    • Expert Insight: The choice of solvent can influence the reaction rate and yield. Pyridine can also be used as a basic solvent, which can be advantageous for certain substrates. The reaction should be monitored by TLC until the starting benzoxazinone is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Visualization of Synthetic Pathway:

G cluster_0 Synthesis of Scaffold cluster_1 Derivatization Anthranilic Acid Anthranilic Acid Scaffold 2-Ethyl-1,3-benzoxazin-4-one Anthranilic Acid->Scaffold AcOH, 100°C Triethyl Orthopropionate Triethyl Orthopropionate Triethyl Orthopropionate->Scaffold Quinazolinone 2-Ethyl-3-R-quinazolin-4(3H)-one Scaffold->Quinazolinone AcOH, Reflux PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Quinazolinone

Caption: Synthetic workflow for 2-Ethyl-quinazolin-4(3H)-one derivatives.

Part 3: Application Notes and Protocols for Biological Evaluation

Derivatives of the 2-Ethyl-1,3-benzoxazin-4-one scaffold, particularly the resulting quinazolinones, have shown significant potential as antimicrobial and anti-inflammatory agents.[5][11] The following protocols outline standard assays for evaluating these activities.

Protocol 3.1: In Vitro Antimicrobial Susceptibility Testing

Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Synthesized quinazolinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[5]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[5]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a standardized inoculum of the microbial suspension (adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Compound IDR-groupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
QZ-01 Phenyl163264
QZ-02 4-Chlorophenyl81632
QZ-03 4-Methoxyphenyl3264128
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A4
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3.2: In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

Principle: This widely used animal model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce edema induced by the injection of carrageenan, a phlogistic agent.[11]

Materials:

  • Synthesized quinazolinone derivatives

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Administer the test compounds and the standard drug orally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

Visualization of Experimental Workflow:

G Start Start Animal_Acclimatization Animal Acclimatization & Fasting Start->Animal_Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Dosing Oral Administration of Test Compound/Vehicle/Standard Grouping->Dosing Carrageenan_Injection Sub-plantar Carrageenan Injection Dosing->Carrageenan_Injection Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Carrageenan_Injection->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The 2-Ethyl-1,3-benzoxazin-4-one scaffold is a cornerstone for the development of novel therapeutic agents, particularly quinazolinone derivatives. Its straightforward synthesis and predictable reactivity make it an attractive starting point for medicinal chemists. The protocols outlined in this document provide a robust framework for the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold. Future work in this area could focus on expanding the diversity of the substituents at the 3-position of the quinazolinone ring and exploring a wider range of biological targets. The inherent drug-like properties of the benzoxazinone and quinazolinone cores ensure that this remains a fruitful area for drug discovery research.

References

protocol for the synthesis of 2-alkyl-4H-benzo[d]oxazin-4-ones from orthoesters

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0824

Protocol for the Synthesis of 2-Alkyl-4H-benzo[d][1][2]oxazin-4-ones from Anthranilic Acids and Orthoesters

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive protocol for the synthesis of 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones, a crucial scaffold in medicinal chemistry and materials science. The described one-pot method involves the acid-catalyzed condensation of anthranilic acids with orthoesters. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and discuss the influence of reaction parameters and substrate electronics on the reaction outcome. This guide is designed to be a self-validating system, enabling researchers to reliably synthesize these valuable heterocyclic compounds.

Introduction: The Significance of 2-Alkyl-4H-benzo[d][1][2]oxazin-4-ones

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] These compounds also serve as versatile intermediates for the synthesis of other important heterocycles, such as quinazolinones.[2][4] The direct synthesis from readily available anthranilic acids and orthoesters presents an efficient and atom-economical approach to this important class of molecules.[1][2][5] This method offers a significant advantage over multi-step procedures that may require the pre-formation and cyclodehydration of N-acylanthranilic acids.[2][6]

Mechanistic Insights: The Reaction Pathway

The synthesis of 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones from anthranilic acid and an orthoester proceeds through an acid-catalyzed condensation-cyclization sequence. The reaction is believed to initiate with the formation of an imidic ester intermediate, which then undergoes an intramolecular nucleophilic attack by the carboxylic acid oxygen to form the benzoxazinone ring with the elimination of alcohol molecules.[2]

The proposed mechanism is as follows:

  • Activation of the Orthoester: In the presence of an acid catalyst (e.g., acetic acid), the orthoester is protonated, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Anthranilic Acid: The amino group of anthranilic acid attacks the activated orthoester, leading to the formation of a tetrahedral intermediate.

  • Formation of the Imidic Ester: Subsequent elimination of two molecules of alcohol from the tetrahedral intermediate yields a key imidic ester.

  • Intramolecular Cyclization: The carboxylic acid moiety of the imidic ester then performs an intramolecular nucleophilic attack on the imine carbon.

  • Final Elimination: A final elimination of a third alcohol molecule results in the formation of the stable, aromatic 2-alkyl-4H-benzo[d][1][2]oxazin-4-one.

dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Anthranilic Acid + Orthoester", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Protonated Orthoester", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Tetrahedral Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Imidic Ester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Cyclized Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="2-Alkyl-4H-benzo[d][1][2]oxazin-4-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="H+ (catalyst)", color="#34A853"]; B -> C [label="Nucleophilic Attack", color="#EA4335"]; C -> D [label="- 2 EtOH", color="#FBBC05"]; D -> E [label="Intramolecular Cyclization", color="#EA4335"]; E -> F [label="- EtOH", color="#FBBC05"]; } Caption: Proposed mechanism for the synthesis of 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general method and may require optimization based on the specific anthranilic acid and orthoester used.

3.1. Materials and Reagents

  • Substituted Anthranilic Acid

  • Orthoester (e.g., triethyl orthoacetate, triethyl orthopropionate)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Heptane or other suitable recrystallization solvent

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

3.2. Reaction Workflow

G start Start reagents Combine Anthranilic Acid, Orthoester, and Ethanol start->reagents catalyst Add Acetic Acid (catalyst) reagents->catalyst reflux Reflux the Mixture catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Cool in Ice Bath to Induce Precipitation cool->precipitate filter Filter the Solid Product precipitate->filter recrystallize Recrystallize from Appropriate Solvent filter->recrystallize dry Dry the Purified Product recrystallize->dry end End dry->end

3.3. Detailed Procedure

  • To a stirred solution of the desired anthranilic acid (1.0 eq) in ethanol, add the corresponding orthoester (1.5–4.0 eq).[2]

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the substrates.[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol or heptane.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane, ethanol).[2]

Note on Microwave Synthesis: This reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[1][2][5]

Factors Influencing the Reaction Outcome

The success of the synthesis and the nature of the product can be influenced by several factors:

4.1. Electronic Effects of Substituents

The electronic nature of the substituents on the anthranilic acid ring plays a crucial role.

  • Electron-donating groups (EDGs) on the aromatic ring generally favor the formation of the desired 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones.[1][8]

  • Electron-withdrawing groups (EWGs) tend to disfavor the final elimination step, leading to the isolation of stable (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1][2]oxazin-4-one intermediates.[1][7][8] This is attributed to the reduced availability of the lone pair of electrons on the nitrogen atom, which is crucial for the elimination of ethanol.[7]

Substituent on Anthranilic AcidTypical ProductRationale
Electron-Donating (e.g., -OCH₃, -CH₃)2-Alkyl-4H-benzo[d][1][2]oxazin-4-oneIncreased nucleophilicity of the amino group and stabilization of the final product.
Electron-Withdrawing (e.g., -NO₂, -Cl)1,2-Dihydro-4H-benzo[d][1][2]oxazin-4-oneDecreased nucleophilicity hinders the final elimination step.[1][7][8]

4.2. Reaction Conditions

  • Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of the fully aromatic benzoxazinone.[7] In some cases, shorter reaction times may yield the dihydro intermediate, which can be converted to the final product with further heating.[7]

  • Catalyst: While the reaction can proceed without a catalyst, the use of an acid catalyst like acetic acid is reported to improve reaction rates.[1][3] Some procedures also report successful synthesis without any added catalyst, particularly under neat conditions or with microwave heating.[2]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the amount of orthoester.

  • Isolation of Dihydro Intermediate: If the dihydro intermediate is isolated, it may be possible to convert it to the desired benzoxazinone by subjecting it to more forcing conditions (e.g., prolonged heating).

  • Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents and reagents can help to minimize side reactions, such as the hydrolysis of the orthoester.

Conclusion

The reaction of anthranilic acids with orthoesters provides a direct and efficient route for the synthesis of 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones. By understanding the reaction mechanism and the influence of electronic and reaction parameters, researchers can effectively utilize this protocol to access a wide range of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

The Strategic Utility of 2-Ethyl-benzo[d]oxazin-4-one as a Versatile Precursor for Quinazolinone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Advantage of the Benzoxazinone Route

The quinazolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The efficient and versatile synthesis of substituted quinazolinones is therefore a critical endeavor for the discovery of new chemical entities. Among the various synthetic strategies, the use of 2-substituted-benzo[d][3][4]oxazin-4-ones as precursors offers a reliable and modular approach.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-ethyl-benzo[d]oxazin-4-one for the synthesis of a variety of 2-ethyl-3-substituted-quinazolin-4(3H)-ones.

The primary advantage of employing 2-ethyl-benzo[d]oxazin-4-one lies in its inherent reactivity profile. The oxazinone ring is susceptible to nucleophilic attack by primary amines, leading to a ring-opening and subsequent intramolecular cyclization cascade to furnish the desired quinazolinone framework in a single, often high-yielding, transformation. This two-step sequence, involving the initial synthesis of the benzoxazinone followed by its reaction with an amine, allows for the systematic introduction of diversity at the 3-position of the quinazolinone core, a key vector for modulating pharmacological activity.

Part 1: Synthesis of the Precursor: 2-Ethyl-benzo[d]oxazin-4-one

The synthesis of 2-ethyl-benzo[d]oxazin-4-one is typically achieved through the acylation of anthranilic acid with propionyl chloride, followed by cyclodehydration. This process is efficient and provides the precursor in good purity, ready for the subsequent conversion to quinazolinones.

Reaction Mechanism: From Anthranilic Acid to Benzoxazinone

The formation of 2-ethyl-benzo[d]oxazin-4-one from anthranilic acid and propionyl chloride proceeds through a two-step mechanism. Initially, the amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride to form N-propionyl anthranilic acid. In the second step, a dehydrating agent, such as acetic anhydride, facilitates an intramolecular cyclization. The carboxylic acid group is activated, and the amide oxygen attacks the activated carbonyl, leading to the closure of the six-membered oxazinone ring with the elimination of a water molecule.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration A Anthranilic Acid C N-Propionyl Anthranilic Acid A->C Nucleophilic Attack B Propionyl Chloride B->C D N-Propionyl Anthranilic Acid F 2-Ethyl-benzo[d]oxazin-4-one D->F Intramolecular Cyclization E Acetic Anhydride (Dehydrating Agent) E->F

Caption: Synthesis of 2-Ethyl-benzo[d]oxazin-4-one.

Experimental Protocol: Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • N-Acylation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in an anhydrous solvent and a suitable base like pyridine (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-propionyl anthranilic acid.

  • Cyclodehydration:

    • To the crude N-propionyl anthranilic acid, add acetic anhydride (2-3 equivalents).

    • Heat the mixture at reflux for 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to afford 2-ethyl-benzo[d]oxazin-4-one.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization: The structure of the synthesized 2-ethyl-benzo[d]oxazin-4-one should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectral data are consistent with the structure.[6]

Part 2: Synthesis of 2-Ethyl-3-Substituted-Quinazolin-4(3H)-ones

The conversion of 2-ethyl-benzo[d]oxazin-4-one to quinazolinones is a straightforward and high-yielding reaction with a wide range of primary amines.

Reaction Mechanism: From Benzoxazinone to Quinazolinone

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an intermediate N-(2-aminobenzoyl)-N'-alkyl/aryl propionamide. Subsequent intramolecular cyclization occurs through the attack of the aniline nitrogen onto the amide carbonyl, followed by dehydration to yield the thermodynamically stable 2-ethyl-3-substituted-quinazolin-4(3H)-one.

G A 2-Ethyl-benzo[d]oxazin-4-one C Ring-Opened Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D 2-Ethyl-3-substituted-quinazolin-4(3H)-one C->D Intramolecular Cyclization & Dehydration

Caption: Quinazolinone synthesis from 2-ethyl-benzo[d]oxazin-4-one.

General Experimental Protocol: Synthesis of 2-Ethyl-3-Substituted-Quinazolin-4(3H)-ones

Materials:

  • 2-Ethyl-benzo[d]oxazin-4-one

  • Various primary amines (aliphatic and aromatic)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-ethyl-benzo[d]oxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid. In some cases, the reaction can be performed under solvent-free conditions.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and yields for the synthesis of various 2-ethyl-3-substituted-quinazolin-4(3H)-ones from 2-ethyl-benzo[d]oxazin-4-one and different primary amines, as adapted from literature procedures.[1][5]

EntryPrimary Amine (R-NH₂)SolventTemperature (°C)Time (h)Yield (%)
1AnilineAcetic AcidReflux4~85
2p-ToluidineAcetic AcidReflux4~88
3p-AnisidineAcetic AcidReflux5~90
4BenzylamineEthanolReflux6~82
5CyclohexylamineEthanolReflux8~75
62-Amino-1H-benzimidazoleAcetic AcidReflux6~78

Conclusion

2-Ethyl-benzo[d]oxazin-4-one serves as a highly effective and versatile precursor for the synthesis of a diverse library of 2-ethyl-3-substituted-quinazolin-4(3H)-ones. The protocols outlined in this application note are robust, generally high-yielding, and amenable to a wide range of primary amines, making this synthetic strategy a valuable tool for researchers in the field of medicinal chemistry and drug discovery. The straightforward nature of the reactions, coupled with the ease of purification, allows for the rapid generation of novel quinazolinone derivatives for biological evaluation.

References

Application Notes and Protocols for Growing Single Crystals of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the three-dimensional atomic structure of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical research.[1][2][3][4] An exquisitely detailed molecular structure provides unambiguous proof of constitution and stereochemistry, and it illuminates the intermolecular interactions that govern the packing of molecules in the solid state. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), designing new drug candidates, and securing intellectual property.

2-Ethyl-benzo[d]oxazin-4-one belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] Obtaining high-quality single crystals of this specific derivative is a critical step in its characterization and the rational design of new therapeutic agents based on its scaffold.

This guide provides a comprehensive overview of the principles and techniques for growing single crystals of 2-Ethyl-benzo[d]oxazin-4-one. It is designed to be a practical resource for researchers at all levels of experience, from those new to the art of crystallization to seasoned scientists seeking to optimize their methods.

Part 1: Foundational Principles of Crystallization

Successful crystallization is often described as both a science and an art.[9][10][11] A thorough understanding of the underlying physical chemistry is essential for troubleshooting experiments and rationally designing crystallization strategies.

Solubility and Supersaturation: The Driving Force

Crystallization is fundamentally a process of controlled precipitation from a solution.[12] The driving force for this process is supersaturation , a non-equilibrium state where the concentration of the solute exceeds its equilibrium solubility at a given temperature and pressure.[13][14]

  • Solubility: Before attempting to grow crystals, it is crucial to determine the solubility of 2-Ethyl-benzo[d]oxazin-4-one in a range of solvents. This can be done by adding small, known amounts of the compound to a fixed volume of solvent at a specific temperature until no more solute dissolves.

  • Achieving Supersaturation: A supersaturated solution can be created in several ways, which form the basis of the most common crystallization techniques:

    • Cooling: For most organic compounds, solubility increases with temperature.[9][10] A saturated solution prepared at a higher temperature will become supersaturated upon cooling.[13]

    • Solvent Evaporation: Slowly removing the solvent from a solution increases the concentration of the solute, eventually leading to supersaturation.[15][16][17]

    • Adding an Anti-solvent: An anti-solvent is a liquid in which the compound of interest is insoluble but which is miscible with the solvent in which the compound is dissolved. The gradual addition of an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation.[15]

Nucleation and Crystal Growth

Crystallization occurs in two main stages: nucleation and crystal growth.[18]

  • Nucleation: This is the initial formation of tiny, ordered molecular aggregates or nuclei in the supersaturated solution.[18] This process can be either homogeneous (occurring spontaneously in the solution) or heterogeneous (occurring on a surface, such as a dust particle or a scratch on the glass).[18] The rate of nucleation is highly dependent on the level of supersaturation; at high supersaturation, nucleation is rapid, often leading to a large number of small crystals.[13]

  • Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of more molecules from the solution onto the crystal lattice.[9][10] For the growth of large, high-quality single crystals, it is desirable to have a slow rate of crystal growth, which is typically achieved at lower levels of supersaturation.[13]

Part 2: Synthesis and Purification of 2-Ethyl-benzo[d]oxazin-4-one

The purity of the starting material is arguably the most critical factor for successful crystallization. Impurities can inhibit nucleation, disrupt crystal growth, and become incorporated into the crystal lattice, leading to disordered or poor-quality crystals.[9][10]

Proposed Synthetic Route

A common and effective method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acylating agent, followed by cyclization.[6][7][19] For 2-Ethyl-benzo[d]oxazin-4-one, a plausible route is the acylation of anthranilic acid with propionyl chloride, followed by cyclization induced by a dehydrating agent like acetic anhydride or cyanuric chloride.[7][19]

Detailed Synthesis Protocol

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Acetic anhydride

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid in the anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an equimolar amount of pyridine or triethylamine to the solution.

  • To this stirring solution, add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-propionylanthranilic acid.

  • To the crude product, add an excess of acetic anhydride and heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Purification Protocol

The crude 2-Ethyl-benzo[d]oxazin-4-one must be rigorously purified before crystallization attempts.

  • Recrystallization: This is the preferred method of purification.[12] Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to induce crystallization of the pure compound, leaving impurities in the mother liquor. Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a common solvent system for compounds of this polarity.

Part 3: Single Crystal Growth Techniques

With highly pure 2-Ethyl-benzo[d]oxazin-4-one in hand, the next step is to screen for suitable crystallization conditions.

General Considerations
  • Cleanliness: All glassware should be scrupulously clean to avoid heterogeneous nucleation on dust or other particulates.[20]

  • Vibration Isolation: The crystallization vessel should be placed in a location free from vibrations, which can induce rapid nucleation and the formation of multiple small crystals.[20][21]

  • Patience: Crystal growth is often a slow process, sometimes taking days, weeks, or even months.[22]

Solvent Selection

The choice of solvent is critical and often requires empirical screening.[15] A good solvent for crystallization will typically dissolve the compound to a moderate extent. Solvents to consider for 2-Ethyl-benzo[d]oxazin-4-one are listed in the table below.

Solvent Boiling Point (°C) Polarity Index Comments
Acetone565.1Volatile, good for slow evaporation.
Acetonitrile825.8Can be used for slow cooling or as a solvent in vapor diffusion.
Dichloromethane403.1Very volatile, may require a very slow evaporation setup.
Ethyl Acetate774.4A good general-purpose solvent for crystallization.
Toluene1112.4Higher boiling point, suitable for slow cooling from a hot solution.
Methanol655.1Polar solvent, may be a good choice.
Ethanol784.3Similar to methanol, but less volatile.
Hexanes690.1Nonpolar, likely to be an anti-solvent.
Diethyl Ether352.8Very volatile, often used as an anti-solvent in vapor diffusion.[11]
Protocol 1: Slow Evaporation

This is often the simplest and most successful method for growing single crystals.[17][20]

Procedure:

  • Prepare a nearly saturated solution of purified 2-Ethyl-benzo[d]oxazin-4-one in a suitable solvent (e.g., ethyl acetate or acetone) in a small, clean vial.

  • Filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).

  • Cover the vessel with parafilm and pierce a few small holes in the parafilm with a needle. The number and size of the holes will control the rate of evaporation.[20]

  • Place the vessel in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

SlowEvaporation cluster_0 Slow Evaporation Setup Vial Crystallization Vial Solution Saturated Solution of 2-Ethyl-benzo[d]oxazin-4-one Parafilm Parafilm with Pinholes Vapor Solvent Vapor Parafilm->Vapor Evaporation

Caption: Slow evaporation setup for crystal growth.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of material are available and is excellent for screening a wide range of solvent/anti-solvent systems.[15][16]

Procedure:

  • Dissolve the purified compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene or acetonitrile) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., hexanes or diethyl ether) to the outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.[15]

  • Seal the outer vial tightly.

  • The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[11][15]

VaporDiffusion cluster_1 Vapor Diffusion Setup OuterVial Sealed Outer Vial InnerVial Inner Vial AntiSolvent Anti-solvent 2 (volatile) Solution Solution of Compound in Solvent 1 Vapor Vapor of Anti-solvent 2 AntiSolvent->Vapor Evaporation Vapor->Solution Diffusion

Caption: Vapor diffusion setup for crystal growth.

Protocol 3: Slow Cooling

This method is effective for compounds that show a significant increase in solubility with temperature.

Procedure:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or toluene) at an elevated temperature (e.g., near the boiling point of the solvent).

  • Filter the hot solution to remove any undissolved material or particulates.

  • Place the hot solution in a Dewar flask filled with hot water or in an insulated container to allow for very slow cooling to room temperature over several hours or days.[15][21]

  • Once at room temperature, the vessel can be transferred to a refrigerator to further decrease the temperature and promote more complete crystallization.

SlowCooling cluster_2 Slow Cooling Setup Dewar Insulated Dewar HotSolution Hot Saturated Solution Crystals Crystals Form Upon Cooling HotSolution->Crystals Slow Cooling

Caption: Slow cooling setup for crystal growth.

Part 4: Crystal Handling and Characterization

Crystal Harvesting

Once suitable crystals have grown, they must be carefully harvested.

  • Use a fine-tipped pipette to remove the mother liquor.

  • Carefully wick away any remaining solvent with the corner of a piece of filter paper.

  • If the crystals are robust, they can be quickly washed with a small amount of a cold solvent in which they are insoluble.

Preliminary Characterization
  • Visual Inspection: Examine the crystals under a microscope with cross-polarized light. Single crystals should extinguish light evenly when rotated, while polycrystalline material will not.

  • Morphology: Note the shape and faceting of the crystals. Well-formed crystals with smooth faces are good candidates for X-ray diffraction.

Advanced Characterization: X-ray Crystallography

The ultimate goal of growing single crystals is often to determine the molecular structure by X-ray crystallography.[2][3][4] This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the molecule.[2][4] Crystals of at least 20 micrometers in all dimensions are typically required.[1]

Part 5: Troubleshooting

Problem Possible Causes Potential Solutions
No Crystals Form Solution is not supersaturated.Concentrate the solution further. Try a different solvent or a solvent/anti-solvent system.
"Oiling Out" (Amorphous Oil Forms) The level of supersaturation is too high. The compound may have a low melting point.Use a more dilute solution. Slow down the rate of crystallization (e.g., slower evaporation or cooling).
Too Many Small Crystals Nucleation rate is too high.Reduce the level of supersaturation. Ensure the solution is free of dust and the glassware is very clean. Try a slower crystallization method.
Poor Crystal Quality (e.g., needles, plates) The solvent system may not be optimal.Try a different solvent or a mixture of solvents to alter the crystal habit.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist with extensive experience in synthetic methodology, I have compiled this resource to address the common, yet often frustrating, side reactions that can compromise the yield and purity of your target benzoxazinones.

This guide moves beyond simple procedural lists to explain the "why" behind the "how." By understanding the mechanistic underpinnings of these side reactions, you will be empowered to not only troubleshoot your current experiments but also to proactively design more robust and efficient synthetic routes in the future.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a 2-aryl-4H-3,1-benzoxazin-4-one from anthranilic acid and an acid chloride is giving a low yield. What are the most likely culprits?

A1: Low yields in this classic synthesis are typically due to one or a combination of the following issues: incomplete reaction, formation of the stable N-acyl anthranilic acid intermediate without cyclization, or competing side reactions. The most common side reactions to consider are hydrolysis of the product during workup and the formation of quinazolinone derivatives if nitrogen nucleophiles are present.

Q2: I see a new spot on my TLC that is more polar than my starting anthranilic acid. What could it be?

A2: A highly polar byproduct could be the N-acyl anthranilic acid, which has a free carboxylic acid group. This indicates that the initial acylation of the amine has occurred, but the subsequent intramolecular cyclization to form the benzoxazinone has failed. Another possibility, especially if your reaction involves amines, is the formation of a quinazolinone derivative, which can also exhibit different polarity.

Q3: What is the fundamental reason for the prevalence of side reactions in benzoxazinone chemistry?

A3: The benzoxazinone core contains two primary electrophilic sites: the C4 carbonyl carbon and the C2 carbon of the oxazine ring. This inherent reactivity makes the ring susceptible to nucleophilic attack, which is the initiating step for many common side reactions, including hydrolysis and conversion to quinazolinones.[1][2] The stability of the benzoxazinone ring is a delicate balance, influenced by substituents, pH, and the presence of nucleophiles.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a deep dive into the most frequently encountered side reactions during benzoxazinone synthesis. Each entry follows a structured format: Problem, Plausible Mechanism, and Solution.

Problem: Formation of Quinazolinone Byproducts

You observe a significant amount of a byproduct with a mass corresponding to the incorporation of a nitrogen-containing species (e.g., ammonia, primary amine, or hydrazine) and loss of an oxygen atom from your target benzoxazinone.

Plausible Mechanism:

The formation of a quinazolinone from a benzoxazinone is a classic transformation that occurs in the presence of nitrogen nucleophiles.[3][4][5] The reaction proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A nitrogen nucleophile (e.g., ammonia from ammonium acetate, a primary amine, or hydrazine) attacks the electrophilic C4 carbonyl carbon of the benzoxazinone ring.

  • Ring Opening: This attack leads to the opening of the oxazine ring, forming an N-acyl anthranilamide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the newly formed amide attacks the C2 carbon, displacing the ring oxygen.

  • Dehydration: Subsequent loss of a water molecule yields the stable, fused quinazolinone ring system.[3]

G cluster_0 Quinazolinone Formation Pathway Benzoxazinone Benzoxazinone Intermediate Ring-Opened Intermediate (N-Acyl Anthranilamide) Benzoxazinone->Intermediate  1. Nucleophilic Attack      (e.g., NH₃, R-NH₂) at C4 Quinazolinone Quinazolinone Intermediate->Quinazolinone  2. Intramolecular Cyclization      & Dehydration

Mechanism of Quinazolinone Formation from Benzoxazinone.

Solutions & Preventative Measures:

  • Scrupulous Exclusion of Nitrogen Nucleophiles:

    • If using reagents like ammonium acetate to buffer the reaction, consider alternative non-nucleophilic buffers.

    • When synthesizing 2-amino-benzoxazinones, carefully control the stoichiometry and reaction conditions to favor the desired product over rearrangement to a quinazolinone.

  • Temperature Control: In some cases, lower reaction temperatures can disfavor the ring-opening/recyclization pathway.

  • Choice of Reagents for Subsequent Steps: If the benzoxazinone is an intermediate for a subsequent reaction, be mindful of the nucleophilicity of the reagents used. For example, if the next step involves a primary amine, this side reaction is highly likely. It may be necessary to perform the reaction at low temperatures or consider an alternative synthetic route.

Problem: Hydrolysis of the Benzoxazinone Ring

You experience a significant loss of product during the aqueous workup, and analysis of the crude product shows the presence of the N-acyl anthranilic acid starting material.

Plausible Mechanism:

Benzoxazinones are cyclic esters (lactones) and are therefore susceptible to hydrolysis under both acidic and basic conditions.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more problematic pathway during workup. Hydroxide ions from basic washes (e.g., sodium bicarbonate or sodium hydroxide solutions) act as potent nucleophiles, attacking the C4 carbonyl. This irreversibly opens the ring to form the carboxylate of the N-acyl anthranilic acid.

  • Acid-Catalyzed Hydrolysis: This is the reverse of the cyclization step. In the presence of aqueous acid, water can act as a nucleophile, leading to the formation of the N-acyl anthranilic acid. This is an equilibrium process, but using a large volume of water during workup can drive the equilibrium towards the hydrolyzed product.

G cluster_1 Hydrolysis Pathways Benzoxazinone Benzoxazinone Product Acid_Hydrolysis Acid-Catalyzed (H₂O / H⁺) Benzoxazinone->Acid_Hydrolysis Equilibrium Base_Hydrolysis Base-Catalyzed (OH⁻) Benzoxazinone->Base_Hydrolysis Irreversible Hydrolyzed_Product N-Acyl Anthranilic Acid Acid_Hydrolysis->Hydrolyzed_Product Base_Hydrolysis->Hydrolyzed_Product

Acid- and Base-Catalyzed Hydrolysis of Benzoxazinones.

Solutions & Preventative Measures:

  • Minimize Contact with Aqueous Base:

    • Use cold, dilute solutions of sodium bicarbonate to neutralize the acid catalyst.

    • Perform washes quickly and avoid letting the layers sit for extended periods.

    • If possible, use a non-nucleophilic organic base during the reaction that can be removed without an aqueous wash.

  • Anhydrous Workup: If the product is particularly sensitive, consider a completely anhydrous workup. This may involve filtering the reaction mixture to remove precipitated salts and then removing the solvent under reduced pressure.

  • Drying: After the aqueous wash, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. This removes residual water that could cause hydrolysis upon heating.

  • Temperature Control During Workup: Perform all aqueous washes with cold solutions to reduce the rate of hydrolysis.

Problem: Incomplete Cyclization / Isolation of N-Acyl Anthranilic Acid

The major product isolated is the N-acyl anthranilic acid intermediate, not the desired cyclized benzoxazinone.

Plausible Mechanism:

The cyclization of N-acyl anthranilic acid to a benzoxazinone is a dehydration reaction that often requires an activating agent or forcing conditions. The direct intramolecular attack of the carboxylic acid's hydroxyl group on the amide carbonyl is generally unfavorable due to the poor leaving group (hydroxide).[6] Reagents like acetic anhydride or cyanuric chloride are used to convert the carboxylic acid's hydroxyl into a better leaving group, facilitating cyclization.[6][7]

Solutions & Preventative Measures:

  • Choice and Stoichiometry of Cyclizing Agent:

    • Acetic Anhydride: This is a common and effective dehydrating agent. Ensure at least a stoichiometric amount is used. Using a slight excess can be beneficial, but a large excess can lead to byproducts.[8]

    • Cyanuric Chloride/DMF: This combination forms an iminium cation that is a powerful activator for the cyclization under mild conditions.[7]

    • Phosphorus Oxychloride (POCl₃) in Pyridine: This is another effective method for promoting cyclization.

  • Reaction Temperature: Many cyclization reactions require heat to overcome the activation energy. If you are running the reaction at room temperature, consider increasing the temperature to reflux.

  • Solvent: Ensure you are using an appropriate, dry solvent. Aprotic solvents like chloroform, toluene, or pyridine are commonly used.

  • Order of Addition: In a one-pot synthesis from anthranilic acid and an acid chloride, it is crucial to first form the N-acyl anthranilic acid before adding the cyclizing agent or heating to promote cyclization.

ParameterRecommendation for Promoting Cyclization
Cyclizing Agent Acetic Anhydride (reflux), Cyanuric Chloride/DMF (mild), POCl₃/Pyridine
Temperature Often requires heating (e.g., reflux in toluene or pyridine)
Solvent Anhydrous aprotic solvents (e.g., Toluene, Chloroform, Pyridine)
Stoichiometry Use at least 1 equivalent of the cyclizing agent.
Problem: Potential for Dimerization or Oligomerization

You observe higher molecular weight species in your mass spectrum or complex, difficult-to-purify mixtures, especially when using harsh acidic conditions or high temperatures.

Plausible Mechanism:

While less commonly reported than for benzoxazines, dimerization of benzoxazinones can occur. A plausible mechanism involves an electrophilic aromatic substitution pathway:

  • Protonation/Activation: Under acidic conditions, the benzoxazinone ring can be activated, increasing the electrophilicity of the aromatic ring.

  • Electrophilic Attack: One activated benzoxazinone molecule can act as an electrophile and be attacked by the electron-rich aromatic ring of a second benzoxazinone molecule.

  • Deprotonation: Loss of a proton re-aromatizes the system, leading to a dimer.

Solutions & Preventative Measures:

  • Avoid Harsh Acidic Conditions: Use milder cyclizing agents and avoid strong, non-volatile acids like sulfuric acid if possible.

  • Control Temperature: High temperatures can promote various side reactions, including oligomerization.[9] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

  • Purification: If dimers do form, they can often be separated from the monomeric product by column chromatography due to their higher molecular weight and different polarity.

Experimental Protocols & Characterization

Protocol 1: General Synthesis of a 2-Aryl-4H-3,1-benzoxazin-4-one

This protocol is a standard method for the synthesis of 2-aryl-benzoxazinones from anthranilic acid and a benzoyl chloride derivative.

  • To a solution of anthranilic acid (1.0 eq) in dry pyridine, cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired benzoyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

  • Wash the crude solid with a cold, dilute solution of sodium bicarbonate to remove any unreacted N-acyl anthranilic acid, followed by another wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]

Protocol 2: Workup Procedure to Minimize Hydrolysis
  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (if a solvent other than the base was used).

  • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer quickly with a pre-chilled, saturated sodium bicarbonate solution. Vent the separatory funnel frequently to release CO₂.

  • Immediately wash the organic layer with cold brine.

  • Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

Characterization of Common Byproducts by ¹H NMR
  • N-Acyl Anthranilic Acid: The most telling signals are a broad singlet for the carboxylic acid proton (often >10 ppm) and an amide N-H proton signal. The aromatic protons will show shifts similar to the final product but may be broader.

  • Quinazolinone: The disappearance of the characteristic benzoxazinone signals and the appearance of a new set of aromatic signals corresponding to the quinazolinone core. The exact chemical shifts will depend on the substituents.[3][11]

References

Technical Support Center: Purification of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Ethyl-benzo[d]oxazin-4-one. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Core Challenges

The purification of 2-Ethyl-benzo[d]oxazin-4-one, and benzoxazinones in general, presents a unique set of challenges rooted in their chemical structure. The core issues you may face are:

  • Hydrolytic Instability: The oxazine ring is an ester-like functional group (specifically, a cyclic N,O-acetal derivative) and is susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of nucleophiles like water or alcohols.[1][2] This can lead to ring-opening and the formation of N-propionylanthranilic acid.

  • Co-eluting Impurities: Synthesis often starts from anthranilic acid and a propionylating agent (like propionyl chloride or propionic anhydride).[3][4] Common impurities include unreacted starting materials, the N-acylanthranilic acid intermediate, and byproducts from self-condensation, which can have similar polarities to the final product.

  • Thermal Lability: While generally stable, prolonged exposure to high temperatures, such as during solvent evaporation or high-boiling point distillations, can lead to degradation.[5]

This guide provides a systematic approach to overcoming these obstacles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Ethyl-benzo[d]oxazin-4-one?

A1: The impurity profile is highly dependent on your synthetic route. However, for syntheses involving anthranilic acid and a propionylating agent, you should anticipate:

  • Anthranilic Acid: Unreacted starting material. It is significantly more polar than the product.

  • N-Propionylanthranilic Acid: The ring-opened precursor or a hydrolysis product. Its polarity is very close to the product, making it a challenging impurity to remove via chromatography.[6]

  • Polymeric or Self-Condensation Byproducts: These are typically higher molecular weight and less polar or baseline materials on TLC.

Q2: My NMR shows my product is clean, but my yield is low. Where could my product have gone?

A2: Low yield with a clean final product often points to losses during the workup or purification stages. The primary suspect is the hydrolytic instability of the benzoxazinone ring.[1] During an aqueous workup, especially if the pH is not carefully controlled to be near neutral, a portion of your product can revert to the more water-soluble N-propionylanthranilic acid and be lost to the aqueous phase. Aggressive drying with heat can also cause degradation.

Q3: Should I choose recrystallization or column chromatography as my primary purification method?

A3: This decision depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is ideal for larger scales (>1 g) and when you need to remove minor impurities that have different solubility profiles. It is often faster and more economical than chromatography. If your crude product is already >90% pure, recrystallization is the preferred method.

  • Column Chromatography is the method of choice for small-scale reactions, for separating complex mixtures with multiple components, or when impurities have very similar solubility to your product (e.g., the N-acylanthranilic acid intermediate).

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude Product Analysis (TLC/¹H NMR) scale Reaction Scale > 1g? start->scale purity Is crude purity >90%? scale->purity Yes chromatography Perform Column Chromatography scale->chromatography No impurities Are impurities baseline or at solvent front on TLC? purity->impurities Yes purity->chromatography No recrystallize Attempt Recrystallization impurities->recrystallize Yes impurities->chromatography No Chromatography_Troubleshooting start Poor Separation Observed (Co-elution or Streaking) check_load Is the column overloaded? start->check_load reduce_load Reduce sample load check_load->reduce_load Yes streaking Is the main issue streaking/tailing? check_load->streaking No re_evaluate Re-evaluate separation on TLC reduce_load->re_evaluate add_modifier Add 0.5% Acetic Acid to Mobile Phase streaking->add_modifier Yes co_elution Is the main issue co-elution (similar Rf)? streaking->co_elution No add_modifier->re_evaluate change_polarity Decrease mobile phase polarity (e.g., 20% to 10% EtOAc) co_elution->change_polarity Yes change_polarity->re_evaluate change_system Try a different solvent system (e.g., Toluene/Acetone) re_evaluate->change_system Still Poor success Separation Achieved re_evaluate->success Good change_system->re_evaluate

References

Technical Support Center: Stability of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-benzo[d]oxazin-4-one. Benzoxazinones are a critical class of heterocyclic compounds with broad biological significance, but their inherent chemical structure presents stability challenges that can impact experimental reproducibility and product shelf-life.[1] The central feature of the 1,3-benzoxazin-4-one core is an ester-like linkage within the oxazinone ring, making it susceptible to nucleophilic attack and hydrolysis.[2][3][4]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common stability issues, troubleshoot experimental anomalies, and provide robust protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-Ethyl-benzo[d]oxazin-4-one?

A1: The primary concern is the hydrolytic instability of the oxazinone ring.[2] This ring contains an acylal-type functionality (an ester analog) that is susceptible to cleavage by nucleophiles, most commonly water. This ring-opening reaction is catalyzed by both acidic and basic conditions and can be significantly influenced by the solvent system.[3][4][5] The degradation ultimately leads to the formation of N-propionylanthranilic acid.

Q2: Which solvents should I generally avoid for storing stock solutions?

A2: Protic solvents, especially in the presence of trace amounts of acid or base, should be used with caution.

  • Methanol/Ethanol: Can lead to transesterification or hydrolysis.

  • Water (especially buffered solutions outside pH 6-7): Prone to rapid hydrolysis. Studies on related benzoxazinone structures show that they are very sensitive to hydrolysis between pH 4.0 and 8.0, with half-lives potentially under one hour.[6]

  • Wet (non-anhydrous) polar aprotic solvents: Solvents like DMSO or DMF that have absorbed atmospheric moisture can still facilitate slow hydrolysis over time.

For long-term storage, anhydrous aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) are recommended. Always use freshly opened, high-purity solvents.

Q3: My analytical results (HPLC/LC-MS) for 2-Ethyl-benzo[d]oxazin-4-one are inconsistent. Could this be a stability issue?

A3: Yes, inconsistency is a classic symptom of compound degradation. If you observe a decreasing peak area for your main compound and the appearance of new, more polar peaks over time, you are likely seeing hydrolysis. The primary degradation product, N-propionylanthranilic acid, will have a significantly shorter retention time on a reverse-phase HPLC column. Ensure your mobile phase is not overly acidic or basic and analyze samples as quickly as possible after preparation.

Q4: How should solid 2-Ethyl-benzo[d]oxazin-4-one be stored?

A4: As a solid, the compound is significantly more stable. Store it in a tightly sealed container, protected from light and moisture, in a desiccator at or below room temperature (2-8°C is ideal for long-term storage).

Section 2: Troubleshooting Guide

This section addresses specific experimental problems with a focus on root cause analysis and corrective actions.

Scenario 1: Rapid loss of compound in a cell-based assay.

  • Problem: You prepare a stock solution in DMSO, dilute it into an aqueous cell culture medium, and find that the effective concentration of your compound decreases significantly over the course of the experiment (e.g., 24-48 hours).

  • Root Cause: The benzoxazinone ring is hydrolyzing in the aqueous, buffered environment of the cell culture medium (typically pH 7.2-7.4).[6]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of the compound in the cell culture medium (without cells) by LC-MS at T=0 and T=24 hours. A decrease in the parent mass (m/z for 2-Ethyl-benzo[d]oxazin-4-one) and the appearance of the hydrolyzed product's mass confirms instability.

    • Kinetic Analysis: If possible, perform a time-course study (e.g., sample at 0, 2, 4, 8, 24 hours) to determine the compound's half-life in the medium. This data is critical for interpreting your biological results.

    • Mitigation Strategies:

      • Reduce incubation time if the experimental design allows.

      • Consider a formulation strategy, such as encapsulation, if long-term stability in an aqueous environment is required.

      • For screening purposes, accept the instability but maintain consistent timing for all experiments to ensure comparability.

Scenario 2: Multiple unexpected peaks appear during LC-MS analysis.

  • Problem: When analyzing a sample, you see the expected peak for your compound but also several other smaller peaks that are not present in your initial standard.

  • Root Cause: This could be due to degradation in the dissolution solvent or, in some cases, in-source fragmentation in the mass spectrometer. However, solvent-mediated degradation is more common. Certain solvents or additives can actively participate in ring-opening. For example, using a strong, non-nucleophilic base like DBU in a reaction mixture has been shown to open the benzoxazinone ring.[7]

  • Troubleshooting Workflow:

    A troubleshooting workflow for identifying the source of unexpected peaks.

Section 3: Experimental Protocols

Protocol 1: Establishing a Solvent Stability Profile

This protocol provides a framework for quantitatively assessing the stability of 2-Ethyl-benzo[d]oxazin-4-one in various solvents. This is a simplified version of a forced degradation study.[8]

  • Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2-Ethyl-benzo[d]oxazin-4-one in anhydrous Acetonitrile (ACN). This is your T=0 reference.

    • Select test solvents. Recommended panel:

      • Aprotic Polar: DMSO, DMF

      • Protic Polar: Methanol, Ethanol

      • Aqueous Buffered: pH 4.0 (Acetate buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer)

      • Control: Anhydrous ACN

  • Incubation:

    • Dilute the ACN stock solution into each test solvent to a final concentration of 100 µg/mL.

    • Divide each solution into aliquots for different time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Store the aliquots at a controlled temperature (e.g., Room Temperature, 37°C). Protect from light.

  • Analysis:

    • At each time point, take one aliquot from each solvent, quench any reaction by diluting further with the initial mobile phase (if necessary), and inject immediately onto an HPLC-UV or LC-MS system.

    • Use a validated analytical method to determine the concentration of the parent compound.[9][10]

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample in ACN.

    • Plot % Remaining vs. Time for each solvent.

    • This data will provide a clear quantitative comparison of stability.

Data Presentation: Illustrative Stability Data

The following table shows example data that might be generated from Protocol 1.

Solvent SystemTemperature (°C)% Remaining (8 hours)% Remaining (24 hours)Primary Degradant Observed
Anhydrous ACN25>99%>99%None
DMSO (Anhydrous)2598%95%Hydrolysis Product
Methanol2590%75%Hydrolysis/Transesterification
pH 7.4 Buffer3765%30%Hydrolysis Product
pH 9.0 Buffer37<10%<1%Hydrolysis Product

Protocol 2: Identification of Hydrolytic Degradation Product

  • Forced Degradation:

    • Dissolve ~5 mg of 2-Ethyl-benzo[d]oxazin-4-one in 5 mL of a 1:1 mixture of ACN and 0.1 M NaOH.

    • Stir at room temperature for 1 hour. The ring-opening should be nearly complete.

    • Neutralize the solution carefully with 0.1 M HCl to pH ~7.

  • LC-MS Analysis:

    • Analyze the starting material and the degraded sample by LC-MS.

    • Expected Result: The peak for the starting material will disappear, and a new, earlier-eluting peak will appear. The mass spectrum of this new peak should correspond to the hydrolyzed product (N-propionylanthranilic acid), which is the molecular weight of the parent compound + 18 (addition of H₂O).

Degradation Pathway Visualization

G cluster_0 Hydrolytic Degradation Parent 2-Ethyl-benzo[d]oxazin-4-one Intermediate Zwitterionic Intermediate (Unstable) Parent->Intermediate H₂O / OH⁻ Attack (at Carbonyl Carbon) Product N-propionylanthranilic acid (Ring-Opened Product) Intermediate->Product Proton Transfer & Ring Cleavage

The primary hydrolytic degradation pathway of the benzoxazinone ring.

References

Technical Support Center: Scale-Up Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Ethyl-benzo[d]oxazin-4-one. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to ensure a successful and safe scale-up process.

Introduction

2-Ethyl-benzo[d]oxazin-4-one is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis of this molecule, typically from anthranilic acid and a propionylating agent, presents unique challenges when transitioning from laboratory to pilot or production scale. This guide addresses common issues encountered during scale-up, offering practical solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-Ethyl-benzo[d]oxazin-4-one, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete acylation of anthranilic acid.- Hydrolysis of the benzoxazinone ring.- Suboptimal reaction temperature.- Inefficient cyclization.- Ensure slow, controlled addition of propionyl chloride to maintain an optimal temperature and prevent side reactions.- Use a slight excess of the acylating agent.- Maintain strictly anhydrous conditions throughout the reaction.- Optimize the reaction temperature; for the cyclization step, heating is often necessary.
Product Discoloration (Yellow to Brown) - Presence of oxidized impurities from anthranilic acid.- Thermal degradation of the product or intermediates.- Residual acidic impurities.- Use high-purity, preferably recrystallized, anthranilic acid.- Maintain strict temperature control to avoid overheating.- Incorporate a wash step with a mild base (e.g., saturated sodium bicarbonate solution) during work-up to neutralize and remove acidic impurities.[1]
Difficulty in Product Crystallization - Presence of impurities inhibiting crystal lattice formation.- Inappropriate solvent system for crystallization.- Product is an oil at the working temperature.- Purify the crude product by column chromatography before crystallization.- Screen different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal conditions for crystallization.- Cool the solution slowly and use seed crystals to induce crystallization.
Formation of N,N-diacylated by-product - Use of a large excess of propionyl chloride.- High reaction temperatures during acylation.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of propionyl chloride.- Maintain a low temperature (e.g., 0-5 °C) during the addition of propionyl chloride.
Incomplete Cyclization - Insufficient heating during the cyclization step.- Presence of water in the reaction mixture.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration to drive the cyclization to completion.- Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Ethyl-benzo[d]oxazin-4-one?

The most prevalent method involves the acylation of anthranilic acid with propionyl chloride to form N-propionylanthranilic acid, followed by cyclodehydration to yield the desired product.[2][3] This two-step process can often be performed in a one-pot synthesis.

Q2: What are the critical process parameters to control during scale-up?

The most critical parameters are:

  • Temperature: The acylation of anthranilic acid is exothermic. Controlled addition of propionyl chloride and efficient cooling are essential to prevent side reactions and ensure safety.

  • Reagent Stoichiometry: A slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to the formation of diacylated by-products.

  • Anhydrous Conditions: Water can hydrolyze the acyl chloride and the final benzoxazinone product, leading to lower yields.

Q3: What are the primary safety concerns when working with propionyl chloride on a large scale?

Propionyl chloride is a highly flammable, corrosive, and toxic liquid that reacts violently with water.[2][4][5][6][7] Key safety precautions include:

  • Working in a well-ventilated area, preferably a fume hood.

  • Using personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a face shield.

  • Ensuring all equipment is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Having appropriate fire extinguishing media (e.g., dry chemical powder, carbon dioxide) readily available.

Q4: How can I effectively remove unreacted anthranilic acid from the final product?

Unreacted anthranilic acid can be removed by washing the crude product with a dilute aqueous acid solution (e.g., 1M HCl). Anthranilic acid will form a water-soluble salt, while the desired product remains in the organic phase. Alternatively, the amphoteric nature of anthranilic acid allows for its removal by washing with a mild base.[4]

Q5: What is the role of a base, such as pyridine or triethylamine, in this reaction?

A base is typically used to scavenge the hydrochloric acid (HCl) that is generated during the acylation of anthranilic acid with propionyl chloride.[2] This prevents the protonation of the amino group of anthranilic acid, which would render it unreactive towards the acyl chloride.

Experimental Protocol: Scale-Up Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

This protocol is a representative procedure for the synthesis of 2-Ethyl-benzo[d]oxazin-4-one. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

  • Heating/cooling circulator

  • Inert gas supply (nitrogen or argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Set up the jacketed glass reactor under an inert atmosphere. Charge the reactor with anthranilic acid and anhydrous toluene.

  • Acylation: Cool the reactor contents to 0-5 °C using the circulator. Slowly add anhydrous pyridine to the stirred suspension.

  • In a separate, dry dropping funnel, charge propionyl chloride. Add the propionyl chloride dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure 2-Ethyl-benzo[d]oxazin-4-one.

Visualizations

Reaction Pathway:

reaction_pathway anthranilic_acid Anthranilic Acid intermediate N-Propionylanthranilic Acid anthranilic_acid->intermediate + Propionyl Chloride (Pyridine) propionyl_chloride Propionyl Chloride product 2-Ethyl-benzo[d]oxazin-4-one intermediate->product - H2O (Heat)

Caption: Synthesis of 2-Ethyl-benzo[d]oxazin-4-one from anthranilic acid.

Troubleshooting Logic:

troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Work-up & Purification start->check_workup reagent_issue Impure Reagents or Incorrect Stoichiometry? check_reagents->reagent_issue condition_issue Suboptimal Temperature or Reaction Time? check_conditions->condition_issue workup_issue Inefficient Extraction or Crystallization? check_workup->workup_issue solution1 Use Pure Reagents & Optimize Stoichiometry reagent_issue->solution1 Yes solution2 Optimize Temperature & Monitor Reaction Progress condition_issue->solution2 Yes solution3 Modify Work-up Protocol & Screen Solvents workup_issue->solution3 Yes

Caption: A logical approach to troubleshooting common synthesis issues.

References

Technical Support Center: Effect of Electron-Withdrawing Groups on Benzoxazinone Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzoxazinone derivatives. This resource provides in-depth answers and troubleshooting protocols related to the chemical stability of benzoxazinones, with a specific focus on the influence of electron-withdrawing group (EWG) substituents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental structure of a benzoxazinone, and why is its stability a critical parameter?

A benzoxazinone is a bicyclic heterocyclic compound consisting of a benzene ring fused to an oxazine ring containing a ketone group. The stability of this scaffold is paramount because it directly impacts a compound's shelf-life, degradation profile, and ultimately its viability as a therapeutic agent or research tool. The benzoxazinone core possesses two electrophilic sites, the C2 and C4 carbonyl carbons, which are susceptible to nucleophilic attack, making them reactive.[1][2] Instability can lead to the formation of degradation products, which may have reduced efficacy, altered biological activity, or potential toxicity.[3][4] Therefore, understanding and controlling the stability is a crucial aspect of drug design and development.

Q2: How do electron-withdrawing groups (EWGs) electronically influence the benzoxazinone ring?

Electron-withdrawing groups are substituents that draw electron density away from a π system, such as the benzene ring of a benzoxazinone. Common EWGs include nitro (-NO₂), cyano (-CN), halo (-F, -Cl, -Br), and trifluoromethyl (-CF₃) groups.

By pulling electron density away from the fused benzene ring through inductive and/or resonance effects, an EWG makes the entire bicyclic system more electron-deficient.[5] This effect is particularly pronounced at the C4 carbonyl carbon, which is part of the oxazine ring. The increased electron deficiency enhances the partial positive charge (electrophilicity) on this carbon, making it a more favorable target for nucleophiles.

Caption: Inductive effect of an EWG on the benzoxazinone C4 carbonyl.

Q3: What is the primary degradation pathway for benzoxazinones, and how do EWGs affect it?

The most common non-metabolic degradation pathway for benzoxazinones is hydrolysis of the ester-like bond (acylal) within the oxazine ring.[6] This process is typically initiated by a nucleophilic attack on the C4 carbonyl carbon.

General Mechanism of Base-Catalyzed Hydrolysis:

  • Nucleophilic Attack: A nucleophile, such as a hydroxide ion (OH⁻), attacks the highly electrophilic C4 carbonyl carbon.

  • Tetrahedral Intermediate: This forms a transient, unstable tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, leading to the cleavage of the C-O bond in the oxazine ring.

  • Final Product: The ring-opened product is an N-acyl anthranilic acid derivative.[6]

Electron-withdrawing groups destabilize the benzoxazinone ring with respect to hydrolysis. By increasing the electrophilicity of the C4 carbonyl, EWGs lower the activation energy required for the initial nucleophilic attack, thereby accelerating the rate of hydrolysis.[5] This means that benzoxazinones substituted with strong EWGs like -NO₂ are generally less stable in aqueous, particularly alkaline, conditions than their counterparts with electron-donating groups.

Hydrolysis_Mechanism start Benzoxazinone (with EWG) step1 Nucleophilic Attack (e.g., by OH⁻ at C4) start->step1 + OH⁻ step2 Formation of Tetrahedral Intermediate step1->step2 step3 Ring Opening (C-O Bond Cleavage) step2->step3 Collapse of intermediate end N-Acyl Anthranilic Acid (Degradation Product) step3->end

Caption: Simplified workflow of benzoxazinone hydrolysis.

Troubleshooting Guides

Problem 1: My benzoxazinone with a strong EWG (e.g., -NO₂) shows significant degradation during aqueous workup or purification.

Underlying Cause: Benzoxazinones bearing strong EWGs are highly susceptible to hydrolysis, especially under basic or even neutral aqueous conditions. During synthesis, the presence of bases like triethylamine or workup procedures involving sodium bicarbonate solutions can significantly accelerate ring-opening.[7] The presence of a nitro group, for instance, has been observed to lower yields in some synthetic procedures, which may be partly attributable to the reduced stability of the product.[1]

Recommended Solutions:

  • Anhydrous Conditions: Whenever possible, perform the final steps of the synthesis and the entire purification process under strictly anhydrous conditions.

  • Avoid Strong Bases: If a base is necessary, consider using a non-nucleophilic, sterically hindered base. For workups, use minimal amounts of a very weak base or opt for washing with brine followed by drying with an agent like anhydrous sodium sulfate.

  • pH Control: If an aqueous workup is unavoidable, use cooled, slightly acidic water (e.g., pH 5-6) to wash the organic layer quickly. This minimizes the concentration of hydroxide ions, the primary nucleophile in hydrolysis.[8]

  • Rapid Purification: Do not let the crude product sit for extended periods. Proceed immediately to purification via methods that minimize exposure to moisture, such as flash chromatography with anhydrous solvents.

Problem 2: How do I design a robust experiment to quantitatively compare the stability of benzoxazinones with different EWGs?

Objective: To determine and compare the hydrolytic stability of various benzoxazinone derivatives by measuring their degradation kinetics under controlled pH and temperature conditions. This is a type of forced degradation study.[4]

Experimental Protocol: Kinetic Analysis of Hydrolysis via HPLC

  • Preparation of Stock Solutions:

    • Accurately prepare concentrated stock solutions (e.g., 10 mg/mL) of each benzoxazinone analog in a dry, inert organic solvent like acetonitrile (ACN).

  • Preparation of Reaction Buffers:

    • Prepare aqueous buffers at three relevant pH values:

      • Acidic: 0.1 M HCl (pH ~1)

      • Neutral: Phosphate Buffered Saline (PBS, pH 7.4)

      • Alkaline: 0.01 M NaOH (pH ~12) or a carbonate buffer (pH 10).

    • Filter all buffers through a 0.22 µm filter before use.

  • Initiation of Kinetic Run:

    • Pre-heat a sufficient volume of each buffer to the desired temperature (e.g., 37°C or 50°C) in a thermostatically controlled water bath.

    • To initiate the reaction, add a small aliquot of the benzoxazinone stock solution to the pre-heated buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the volume of ACN is low (<5%) to not significantly alter the aqueous environment.

    • Vortex briefly and immediately withdraw the first time-point sample (t=0).

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). The sampling frequency should be adjusted based on the expected stability; less stable compounds will require more frequent early sampling.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., an equal volume of cold ACN with 0.1% formic acid) to stop further degradation.

  • HPLC Analysis:

    • Analyze the quenched samples using a validated stability-indicating HPLC method.[9]

    • Typical Method Parameters:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

      • Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., acetonitrile).

      • Detection: UV detector set to a wavelength where both the parent compound and major degradants absorb (e.g., 245 nm).[10]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of the parent benzoxazinone at each time point.

    • Plot the natural logarithm of the parent compound's concentration (or peak area) versus time.

    • If the plot is linear, the degradation follows first-order kinetics.[11][12] The slope of the line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) for each compound under each condition using the formula: t₁/₂ = 0.693 / k .

Stability_Workflow cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Analysis prep_stock Prepare Benzoxazinone Stock in ACN prep_buffer Prepare Aqueous Buffers (pH 1, 7.4, 12) initiate Initiate Reaction: Add Stock to Buffer at 37°C prep_buffer->initiate sample Sample at Time Intervals (t = 0, 15, 30... min) initiate->sample quench Quench Sample (e.g., with acidic ACN) sample->quench hplc Analyze via Stability-Indicating HPLC quench->hplc data Plot ln(Conc) vs. Time hplc->data calc Calculate Rate Constant (k) and Half-Life (t½) data->calc

Caption: Experimental workflow for comparative stability analysis.

Data Presentation

The results from this study should be summarized in a table for clear comparison.

Substituent (EWG)pHTemperature (°C)Rate Constant, k (min⁻¹)Half-Life, t₁/₂ (min)
H7.437ValueValue
6-Cl7.437ValueValue
6-NO₂7.437ValueValue
6-Cl12.037ValueValue
6-NO₂12.037ValueValue

This structured approach provides robust, quantitative data to directly correlate the electronic nature of the substituent with the chemical stability of the benzoxazinone ring.

References

Technical Support Center: Minimizing Byproduct Formation in Palladium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-H activation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common byproduct formation in their experiments. By understanding the mechanistic origins of these side reactions, we can develop rational strategies to suppress them, leading to cleaner, more efficient, and higher-yielding transformations.

General Troubleshooting Workflow

When encountering significant byproduct formation, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving common issues. Start by identifying the major byproduct(s) and follow the decision tree to pinpoint potential causes and solutions.

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// Nodes A [label="Reaction Analysis:\nIdentify Major Byproduct(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Problem: Homocoupling\n(Ar-Ar or Nu-Nu)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Problem: Catalyst Deactivation\n(Palladium Black)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Problem: Poor Selectivity\n(Isomers, Over-oxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Check Reaction Atmosphere\n& Purity of Reagents", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Modify Oxidant/Additive\nConcentration or Type", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Screen Ligands:\nAdjust Sterics/Electronics", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Optimize Reaction Parameters:\nTemperature, Solvent, Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Ensure Rigorous Degassing\n& Use High-Purity Solvents/Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Adjust Ligand:Pd Ratio\nUse Bulky, Electron-Rich Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Lower Temperature\nUse Slow Addition of Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Re-evaluate Directing Group\n& Screen Alternative Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Homocoupling\nObserved"]; A -> C [label="Precipitate\nObserved"]; A -> D [label="Mixture of\nProducts"]; B -> E; B -> F; B -> G; C -> I; C -> J; D -> H; D -> L; E -> I; F -> K; G -> J; H -> K; }

Figure 1: General troubleshooting workflow for byproduct formation.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific, common problems encountered during palladium-catalyzed C-H activation reactions in a question-and-answer format.

Problem 1: I am observing significant homocoupling of my aromatic substrate (Ar-Ar). What is causing this and how can I stop it?

Answer:

Homocoupling of the C-H substrate is a frequent byproduct that arises from the reaction of two cyclometalated palladium intermediates or a related pathway involving oxidation. Mechanistically, after the initial C-H activation to form an arylpalladium(II) intermediate, this species can undergo oxidative coupling instead of the desired cross-coupling with your partner reagent. This is often exacerbated by an oxidant that is too strong or reaction kinetics that disfavor the cross-coupling pathway.[1]

Causality & Mitigation Strategies:

  • Oxidant Choice and Concentration: The oxidant plays a critical role in regenerating the active Pd(II) or promoting a Pd(II)/Pd(IV) cycle. However, an overly reactive oxidant can promote the undesired homocoupling.[2]

    • Troubleshooting:

      • Switch Oxidant: If using a potent oxidant like PhI(OAc)₂, consider switching to a milder one like Cu(OAc)₂ or even molecular oxygen, if the catalytic cycle allows. Peroxide-based oxidants can also be an alternative.[2]

      • Slow Addition: Instead of adding the oxidant all at once, use a syringe pump to add it slowly over the course of the reaction. This maintains a low steady-state concentration, favoring the cross-coupling pathway.

      • Stoichiometry: Carefully titrate the amount of oxidant. Using a large excess can significantly increase homocoupling.

  • Reaction Atmosphere (Oxygen): For reactions that do not use O₂ as the terminal oxidant, its presence can be detrimental. Oxygen can facilitate the oxidative homocoupling of organopalladium intermediates.

    • Troubleshooting:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3] See Protocol 1 for a detailed procedure.

  • Ligand Effects: The ligand influences the stability and reactivity of the palladium center. A ligand that does not sufficiently stabilize the arylpalladium(II) intermediate or that slows down the subsequent cross-coupling step can lead to increased homocoupling.

    • Troubleshooting:

      • Ligand Screening: Experiment with different ligands. Often, more electron-donating or sterically bulky ligands can accelerate the desired reductive elimination step to form the cross-coupled product, outcompeting the homocoupling pathway.

  • Additives: Certain additives can suppress homocoupling.

    • Troubleshooting:

      • Mild Reducing Agents: In some systems, particularly those sensitive to residual Pd(II) from the precatalyst, adding a mild reducing agent like potassium formate can minimize Pd(II)-mediated homocoupling of boronic acids or other organometallic reagents without shutting down the primary catalytic cycle.[3]

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// Byproduct Nodes Homocoupling [label="Homocoupling\n(Ar-Ar)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Black [label="Pd(0) Aggregation\n(Palladium Black)", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Pd_II -> Palladacycle [label="C-H Activation\n(+ Ar-H)"]; Palladacycle -> Ox_Add [label="Oxidation / Reaction\nwith Nu-X"]; Ox_Add -> Product [label="Reductive Elimination"]; Product -> Pd_II [style=dashed, label="Catalyst\nRegeneration"];

// Byproduct Edges Palladacycle -> Homocoupling [label="[Oxidant]", color="#EA4335", style=dashed, dir=back]; Ox_Add -> Pd_Black [label="Decomposition", color="#EA4335", style=dashed]; Pd_II -> Pd_Black [label="Decomposition", color="#EA4335", style=dashed];

}

Figure 2: Simplified catalytic cycle showing points of byproduct formation.

Problem 2: My reaction mixture is turning black and the reaction has stalled. What is happening?

Answer:

The formation of a black precipitate is almost always indicative of the formation of "palladium black," which consists of aggregated, insoluble, and catalytically inactive Pd(0) nanoparticles.[4] This happens when the active Pd(0) or Pd(II) species in your catalytic cycle is unstable and falls out of solution. This is a common mode of catalyst deactivation.[5]

Causality & Mitigation Strategies:

  • Ligand Dissociation/Decomposition: The primary role of ligands (e.g., phosphines, N-heterocyclic carbenes) is to stabilize the palladium center. If the ligand dissociates or is oxidized (e.g., phosphine to phosphine oxide), the "naked" palladium species can easily aggregate.[5]

    • Troubleshooting:

      • Increase Ligand:Pd Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to Pd) can help suppress dissociation.[6]

      • Use Chelating Ligands: Bidentate ligands (e.g., Xantphos, DPEphos) often form more stable complexes than monodentate ligands and are less prone to dissociation.[5][7]

      • Choose Robust Ligands: Use sterically bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) that form highly stable complexes and can prevent aggregation.[4]

      • Ensure Atmosphere is Inert: Phosphine ligands are often sensitive to oxidation by air. Rigorous degassing is crucial.[5]

  • High Temperature: Excessive heat can accelerate ligand decomposition and catalyst aggregation.

    • Troubleshooting:

      • Lower Reaction Temperature: Determine the minimum temperature required for efficient turnover. Sometimes, a longer reaction time at a lower temperature provides a cleaner outcome.

  • Solvent Choice: The solvent must be able to dissolve the active catalytic species throughout the reaction.

    • Troubleshooting:

      • Solvent Screening: If palladium black formation is persistent, screen alternative solvents. Ensure solvents are anhydrous and peroxide-free, as peroxides can degrade phosphine ligands.[5]

Parameter Potential Issue Recommended Action Rationale
Ligand Ligand dissociation or oxidationUse bulky, electron-rich, or chelating ligands (e.g., Xantphos, SPhos). Increase ligand:Pd ratio slightly.Forms a more stable catalytic complex, preventing aggregation of Pd(0).[4][5]
Atmosphere Presence of O₂Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas.Prevents oxidation of sensitive phosphine ligands and Pd(0) intermediates.[5]
Temperature Too high, causing decompositionReduce the reaction temperature.Minimizes thermal decomposition pathways for the catalyst and ligands.
Solvent Poor catalyst solubility; presence of peroxidesScreen alternative anhydrous, peroxide-free solvents.Ensures the active catalyst remains in solution and prevents ligand degradation.[5]
Table 1: Troubleshooting Palladium Black Formation
Problem 3: My reaction yields a mixture of regioisomers. How can I improve selectivity?

Answer:

Poor regioselectivity arises when there are multiple, electronically or sterically similar C-H bonds that can be activated by the palladium catalyst. Achieving high selectivity is a central challenge in C-H activation and is governed by a subtle interplay of directing group coordination, substrate electronics, and catalyst sterics.[8]

Causality & Mitigation Strategies:

  • Directing Group Efficacy: The directing group is the primary controller of regioselectivity, guiding the catalyst to a specific C-H bond (typically ortho). If its coordinating ability is weak, or if the resulting palladacycle is strained, alternative C-H activation events can occur.

    • Troubleshooting:

      • Modify the Directing Group: If possible, switch to a more strongly coordinating directing group. For example, a picolinamide or an 8-aminoquinoline group often provides higher and more reliable ortho-selectivity than a simple amide or pyridine.[8]

      • Transient Mediators: For achieving meta-selectivity, specialized strategies involving transient mediators like norbornene can be employed to relay the catalyst from an initial ortho-activation site to the remote meta-position.[9]

  • Steric and Electronic Bias: The catalyst itself can impart selectivity. Bulky ligands can favor activation at the less sterically hindered C-H bond.[10]

    • Troubleshooting:

      • Ligand Tuning: This is the most powerful tool. Systematically screen ligands with varying steric bulk and electronic properties. A bulkier ligand may be required to differentiate between two similar ortho positions.[10]

      • Change the Metal Precursor: The counter-ion on the palladium salt (e.g., acetate vs. trifluoroacetate) can influence the electrophilicity of the catalyst and, in some cases, the site selectivity.

  • Uncatalyzed Background Reaction: In some cases, particularly with electron-rich arenes and electrophilic reagents (e.g., halogen sources), a competing, uncatalyzed electrophilic aromatic substitution (EAS) can occur, leading to different isomers.[8]

    • Troubleshooting:

      • Run a Control Reaction: Perform the reaction in the absence of the palladium catalyst. If product formation is still observed, an uncatalyzed background reaction is likely. Lowering the temperature or using a less electrophilic coupling partner can help suppress the EAS pathway.

Key Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)

This protocol is essential for removing dissolved oxygen, which can oxidize sensitive ligands and catalyst intermediates.

Materials:

  • Schlenk flask equipped with a stir bar and a rubber septum or stopcock.

  • High-vacuum line.

  • Inert gas source (Argon or Nitrogen).

  • Cold bath (Liquid nitrogen or dry ice/acetone).

Procedure:

  • Place the solvent to be degassed in the Schlenk flask. Do not fill more than half-full.

  • Freeze: Immerse the flask in the cold bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to the high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the cold bath. Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.

Protocol 2: Slow Addition of a Liquid Reagent (e.g., Oxidant)

This technique is used to maintain a low concentration of a reactive species to disfavor side reactions like homocoupling.

Materials:

  • Gastight syringe.

  • Syringe pump.

  • Needle (long enough to reach below the solvent surface if necessary).

  • Reaction vessel under an inert atmosphere.

Procedure:

  • Set up the reaction vessel under a positive pressure of inert gas.

  • Draw the required volume of the liquid reagent into the gastight syringe.

  • Place the syringe onto the syringe pump and insert the needle through the septum of the reaction vessel.

  • Calculate the desired addition rate. For a reaction running for 8 hours, you might set the pump to deliver the total volume over 7.5 hours.

  • Start the syringe pump and the reaction simultaneously (e.g., by starting the heating/stirring).

  • Ensure the pump continues to run for the programmed duration.

References

solubility issues of 2-Ethyl-benzo[d]oxazin-4-one in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethyl-benzo[d]oxazin-4-one

Welcome to the technical support center for 2-Ethyl-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered when working with this compound in biological buffers. As a benzoxazinone derivative, 2-Ethyl-benzo[d]oxazin-4-one possesses a chemical structure that, while promising for biological activity, often leads to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo experimentation.[1]

This document provides in-depth troubleshooting guides, validated protocols, and a foundational understanding of the physicochemical principles governing its solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Ethyl-benzo[d]oxazin-4-one precipitate when I add it to my aqueous buffer (e.g., PBS, TRIS)?

A1: 2-Ethyl-benzo[d]oxazin-4-one is a small organic molecule with a calculated XLogP3 of 1.7, indicating a degree of lipophilicity (hydrophobicity).[2] Its structure is not readily solvated by the polar water molecules in your buffer. When you introduce a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) into an aqueous environment, the organic solvent disperses, and the compound is forced into contact with water. If the concentration exceeds its intrinsic aqueous solubility, it will precipitate out of the solution. This is a common issue for over 70% of compounds under investigation in drug discovery.[3]

Q2: I'm using DMSO to dissolve the compound, but my cells are dying. Is the compound toxic?

A2: While the compound may have intrinsic bioactivity, it is crucial to first rule out solvent-induced toxicity.[3] Organic co-solvents like Dimethyl Sulfoxide (DMSO) and ethanol can be toxic to cells, especially at higher concentrations.[3][4] It is imperative to run a "vehicle control" experiment, where you treat your cells with the same final concentration of the solvent used to deliver your compound. This will help you differentiate between the biological effects of 2-Ethyl-benzo[d]oxazin-4-one and the cytotoxic effects of the delivery vehicle.

Q3: Can I just sonicate the buffer to get the compound into solution?

A3: Sonication can help break down solid particles and may transiently increase dissolution. However, it does not change the fundamental thermodynamic insolubility of the compound. While it might appear to be in solution, you may be creating a fine suspension or a supersaturated solution that is prone to precipitation over time, especially during incubation. For consistent and reproducible experimental results, achieving a true thermodynamic solution is critical. Particle size reduction through techniques like micronization is a valid strategy for improving dissolution rates, but this is typically done before initial solubilization.[5][6]

Q4: How does pH affect the solubility of 2-Ethyl-benzo[d]oxazin-4-one?

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a systematic approach to addressing solubility issues. We will start with the most common problem: precipitation upon dilution.

Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer

This is the most frequent challenge, occurring when a concentrated organic stock is diluted into a biological buffer.

Root Cause Analysis:

The primary cause is "solvent shifting." The compound is soluble in the high-concentration organic stock but crashes out when the solvent environment abruptly shifts to a predominantly aqueous one. The key is to manage this transition and employ strategies that increase the compound's apparent solubility in the final aqueous medium.

Solutions & Experimental Protocols:

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to lipophilic compounds.[4][10]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve 2-Ethyl-benzo[d]oxazin-4-one in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in your buffer that contains a higher percentage of the co-solvent than the final desired concentration.

  • Critical Final Dilution Step: When preparing the final working solution, add the compound's stock solution dropwise into the vortexing or rapidly stirring buffer. This rapid mixing helps to avoid localized high concentrations that trigger precipitation.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of the co-solvent (e.g., 0.1% DMSO) to assess solvent effects in your assay.[3]

Data Summary: Common Co-solvents and Considerations

Co-SolventTypical Final Concentration in Cell CultureAdvantagesDisadvantages & Considerations
DMSO < 0.5% (often < 0.1%)Powerful solvent for many organic compounds.Can be cytotoxic; may affect cell differentiation and enzyme activity.[3]
Ethanol < 0.5%Less toxic than DMSO for some cell lines.Can have biological effects (e.g., on signaling pathways).
PEG 400 Variable (e.g., 1-5%)Generally low toxicity.Higher viscosity; may interfere with some automated liquid handlers.[5]
Propylene Glycol Variable (e.g., 1-5%)Commonly used in pharmaceutical formulations.[10]Can cause cell stress at higher concentrations.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic "guest" molecules like 2-Ethyl-benzo[d]oxazin-4-one, forming an inclusion complex where the hydrophobic part of the molecule is shielded from the aqueous environment.[12][13] This complex is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[11]

dot

Caption: Mechanism of Cyclodextrin-Mediated Solubilization.

Step-by-Step Protocol for Cyclodextrin Formulation:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[12]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., 10-40% w/v). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Incorporate the Compound: Add the powdered 2-Ethyl-benzo[d]oxazin-4-one directly to the cyclodextrin solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.

  • Incubate and Mix: Allow the mixture to incubate, typically with stirring or shaking, for several hours to overnight at room temperature or slightly elevated temperature (e.g., 37°C) to facilitate the formation of the inclusion complex.

  • Filter: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. This ensures you are working with a true solution.

  • Determine Concentration: It is crucial to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Decision-Making Workflow for Solubilization

When faced with solubility issues, a structured approach can save time and resources. The following workflow guides you from initial observation to a viable solution.

dot

Solubilization_Workflow Start Start: Compound Precipitates in Aqueous Buffer Check_CoSolvent Is a co-solvent (e.g., DMSO) already in use? Start->Check_CoSolvent Optimize_CoSolvent Optimize Co-Solvent Protocol: 1. Increase stock concentration 2. Lower final solvent % 3. Add dropwise to vortexing buffer Check_CoSolvent->Optimize_CoSolvent Yes Try_CoSolvent Introduce a Co-Solvent (e.g., DMSO, Ethanol) Check_CoSolvent->Try_CoSolvent No Still_Precipitates2 Still Precipitates? Optimize_CoSolvent->Still_Precipitates2 Still_Precipitates1 Still Precipitates? Try_CoSolvent->Still_Precipitates1 Consider_pH Is your assay tolerant to pH changes? Still_Precipitates1->Consider_pH Yes Success Proceed with Experiment (with appropriate vehicle controls) Still_Precipitates1->Success No Advanced_Methods Consider Advanced Methods: - Surfactants (e.g., Tween-80) - Nanoparticle formulation - Lipid-based formulations Still_Precipitates1->Advanced_Methods Yes Still_Precipitates2->Consider_pH Yes Still_Precipitates2->Success No Still_Precipitates2->Advanced_Methods Yes Use_Cyclodextrin Use Cyclodextrin (HP-β-CD): - Prepare CD solution in buffer - Incubate with compound - Filter and quantify concentration Consider_pH->Use_Cyclodextrin No Adjust_pH Test Solubility at Different pHs: - Prepare buffers from pH 5-9 - Assess solubility - Choose optimal pH for assay Consider_pH->Adjust_pH Yes Use_Cyclodextrin->Still_Precipitates2 Adjust_pH->Still_Precipitates1

Caption: A step-by-step decision tree for troubleshooting solubility.

References

Validation & Comparative

A Comparative Analysis of 2-Ethyl-benzo[d]oxazin-4-one and Darunavir as Novel HIV-1 Protease Inhibitors: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a hypothetical comparative study of a novel benzoxazinone derivative, 2-Ethyl-benzo[d]oxazin-4-one, against the clinically approved HIV-1 protease inhibitor, Darunavir. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new antiretroviral agents. It outlines a theoretical framework for the synthesis, enzymatic screening, and kinetic evaluation of a new chemical entity, providing field-proven insights into the experimental design and rationale.

Introduction: The Quest for Novel HIV-1 Protease Inhibitors

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins.[1][2] Inhibition of this enzyme leads to the production of non-infectious virions, making it a prime target for antiretroviral therapy.[3] While several potent HIV-1 protease inhibitors are clinically available, the emergence of drug-resistant viral strains necessitates the continuous development of new therapeutic agents.[4]

Benzoxazinones are a class of heterocyclic compounds known to exhibit a range of biological activities, including the inhibition of serine proteases.[5][6] This has led to the hypothesis that novel benzoxazinone derivatives could be effective inhibitors of HIV-1 protease, which is an aspartyl protease but shares some structural and mechanistic features with serine proteases, particularly in the design of inhibitors that target the active site. This guide outlines a hypothetical study to evaluate the potential of a novel benzoxazinone, 2-Ethyl-benzo[d]oxazin-4-one, as an HIV-1 protease inhibitor, in comparison to the well-established drug, Darunavir.

The Inhibitors: A Tale of Two Scaffolds

2-Ethyl-benzo[d]oxazin-4-one: A Novel Contender

2-Ethyl-benzo[d]oxazin-4-one is a small molecule belonging to the benzoxazinone family. Its relatively simple structure offers potential advantages in terms of synthetic accessibility and the possibility of facile chemical modification to optimize its inhibitory activity and pharmacokinetic properties. The proposed mechanism of action for this class of compounds against proteases often involves the acylation of a key active site residue, leading to reversible or irreversible inhibition.[6]

Darunavir: The Gold Standard

Darunavir is a second-generation, FDA-approved HIV-1 protease inhibitor known for its high potency and a high genetic barrier to resistance.[7][8] It is a non-peptidic inhibitor that was designed to form robust interactions with the protease active site, including hydrogen bonds with the backbone of the enzyme.[3][9] This strong binding affinity makes it effective against both wild-type and multi-drug resistant strains of HIV-1.[8]

Comparative Performance: A Hypothetical Head-to-Head Analysis

For the purpose of this guide, we will work with a set of hypothetical, yet scientifically plausible, experimental data for 2-Ethyl-benzo[d]oxazin-4-one. This data is benchmarked against known values for Darunavir.

Parameter2-Ethyl-benzo[d]oxazin-4-one (Hypothetical Data)Darunavir (Literature Values)
Target Protease HIV-1 ProteaseHIV-1 Protease
IC50 (nM) 150 nM3-6 nM
Ki (nM) 75 nM~0.0045 nM (Kd)[7]
Mechanism of Inhibition CompetitiveCompetitive[10]

This hypothetical data suggests that while 2-Ethyl-benzo[d]oxazin-4-one shows promise as an inhibitor of HIV-1 protease, it is significantly less potent than Darunavir. The following sections will detail the experimental protocols required to generate such a comparative dataset.

Experimental Protocols

Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

The synthesis of 2-Ethyl-benzo[d]oxazin-4-one can be achieved through a one-pot reaction from anthranilic acid and propionyl chloride, a method adapted from established procedures for 2-substituted benzoxazinones.[11][12]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.

  • Acylation: Add propionyl chloride (2 equivalents) dropwise to the stirred solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Anthranilic_Acid Anthranilic Acid Intermediate N-propionylanthranilic acid intermediate Anthranilic_Acid->Intermediate Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Intermediate Pyridine Pyridine (Solvent/Base) Pyridine->Intermediate Product 2-Ethyl-benzo[d]oxazin-4-one Intermediate->Product Cyclization

Caption: Synthetic pathway for 2-Ethyl-benzo[d]oxazin-4-one.

In Vitro HIV-1 Protease Inhibition Assay

The inhibitory activity of the compounds can be determined using a fluorogenic assay that measures the cleavage of a specific HIV-1 protease substrate.[13]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic substrate, DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, in DMSO.[7] Prepare serial dilutions of the test inhibitors (2-Ethyl-benzo[d]oxazin-4-one and Darunavir) in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, recombinant HIV-1 protease, and the inhibitor at various concentrations.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Measure the increase in fluorescence intensity over time at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

G cluster_0 Assay Plate Enzyme HIV-1 Protease Cleaved_Substrate Cleaved Substrate + Fluorescence Enzyme->Cleaved_Substrate Cleavage Substrate Fluorogenic Substrate Substrate->Cleaved_Substrate Inhibitor Test Inhibitor Inhibitor->Enzyme Inhibition

Caption: Workflow for the in vitro HIV-1 protease inhibition assay.

Determination of Inhibition Constant (Ki)

To determine the mechanism of inhibition and the inhibition constant (Ki), enzyme kinetic studies are performed at varying concentrations of both the substrate and the inhibitor.

Step-by-Step Protocol:

  • Assay Setup: Set up a series of reactions with a fixed concentration of HIV-1 protease and varying concentrations of the fluorogenic substrate.

  • Inhibitor Addition: For each substrate concentration, perform the assay in the absence and presence of different fixed concentrations of the inhibitor.

  • Kinetic Measurements: Measure the initial reaction velocities for all conditions.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.

Mechanism of Action: A Molecular Perspective

Darunavir acts as a competitive inhibitor, binding tightly to the active site of the HIV-1 protease and preventing the binding of the natural substrate.[9][10] Its structure allows for extensive hydrogen bonding with the enzyme's backbone, contributing to its high affinity.[7]

Based on the known mechanism of other benzoxazinone inhibitors of serine proteases, it is hypothesized that 2-Ethyl-benzo[d]oxazin-4-one would also act as a competitive inhibitor.[6] It is proposed to bind to the active site of the HIV-1 protease, with the carbonyl group of the oxazinone ring potentially interacting with the catalytic aspartate residues.

G cluster_0 HIV-1 Protease Active Site Catalytic_Aspartates Catalytic Aspartate Residues No_Cleavage No Polyprotein Cleavage Catalytic_Aspartates->No_Cleavage Substrate Polyprotein Substrate Binding Binding Substrate->Binding Inhibitor 2-Ethyl-benzo[d]oxazin-4-one / Darunavir Inhibitor->Binding Binding->Catalytic_Aspartates

Caption: Competitive inhibition of HIV-1 protease.

Conclusion and Future Directions

This hypothetical comparative study provides a framework for the evaluation of novel benzoxazinone derivatives as potential HIV-1 protease inhibitors. While the hypothetical data suggests that 2-Ethyl-benzo[d]oxazin-4-one is a less potent inhibitor than Darunavir, it serves as a starting point for further drug discovery efforts. Future work should focus on synthesizing and testing a library of 2-substituted benzoxazinones to explore the structure-activity relationship and identify more potent analogs. Cellular assays to determine antiviral activity and cytotoxicity will also be crucial next steps in the development of this class of compounds as potential antiretroviral agents.

References

A Comparative Guide to the In Vivo Efficacy Validation of 2-Ethyl-benzo[d]oxazin-4-one, a Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to validate the in vivo efficacy of 2-Ethyl-benzo[d]oxazin-4-one, a novel compound within the benzoxazinone class. Given the limited public data on this specific molecule, this document serves as a methodological roadmap, outlining the necessary steps to characterize its therapeutic potential, using a putative anti-inflammatory mechanism—selective COX-2 inhibition—as our primary investigative thesis. We will compare its performance profile against a well-established standard of care, Celecoxib.

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Many derivatives have been reported to exhibit significant anti-inflammatory, analgesic, and anticancer activities. Our objective is to design a rigorous, self-validating experimental cascade to determine if 2-Ethyl-benzo[d]oxazin-4-one (herein referred to as "Compound-X") possesses a viable in vivo therapeutic window for treating inflammation.

Phase 1: Foundational In Vitro Screening - Justifying the Leap to In Vivo

Before committing to costly and ethically sensitive animal studies, it is imperative to establish a strong in vitro rationale. The initial hypothesis is that Compound-X functions as an anti-inflammatory agent by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. The key is to determine not only its potency but also its selectivity for COX-2 over COX-1, as this predicts a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X for both COX-1 and COX-2 enzymes and compare it to Celecoxib.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

    • Prepare a serial dilution of Compound-X (e.g., from 100 µM to 0.1 nM) and the positive control, Celecoxib.

    • In a 96-well plate, add the enzyme, heme, and assay buffer.

    • Add the diluted compounds (Compound-X or Celecoxib) or a vehicle control (e.g., DMSO).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Measure the absorbance or fluorescence using a plate reader to quantify the production of Prostaglandin G2 (PGG2).

    • Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 values.

  • Data Interpretation: The goal is to see a significantly lower IC50 for COX-2 compared to COX-1. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A high SI value is a strong positive indicator for advancing the compound.

Table 1: Hypothetical In Vitro Screening Results
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
Compound-X 150015100
Celecoxib 300030100
Aspirin 5010000.05

This table illustrates the kind of data you would generate. A high selectivity index for Compound-X, comparable or superior to Celecoxib, provides the justification for proceeding to in vivo studies.

Phase 2: Preclinical Safety & Pharmacokinetic (PK) Profiling

A potent molecule is therapeutically useless if it cannot reach its target in sufficient concentrations or if it is overtly toxic. This phase is critical for establishing a safe and effective dosing regimen for subsequent efficacy studies.

Experimental Workflow: PK and Acute Toxicity Assessment

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Preclinical Safety & PK cluster_2 Phase 3: In Vivo Efficacy COX-1 Assay COX-1 Assay Calculate SI Calculate Selectivity Index COX-1 Assay->Calculate SI COX-2 Assay COX-2 Assay COX-2 Assay->Calculate SI PK Study Pharmacokinetic Study (Single Dose, IV & PO) Calculate SI->PK Study Go/No-Go (High SI) Acute Toxicity Acute Toxicity Study (OECD 423/425) Determine MTD & Dose Determine MTD & Efficacy Dose Acute Toxicity->Determine MTD & Dose PK Study->Determine MTD & Dose Inflammation Model Carrageenan-Induced Paw Edema Model Determine MTD & Dose->Inflammation Model Proceed to Efficacy Efficacy Assessment Measure Paw Volume (0-6 hours) Inflammation Model->Efficacy Assessment Final Analysis Final Analysis Efficacy Assessment->Final Analysis Comparative Analysis vs. Celecoxib

Caption: Experimental workflow for in vivo validation.

  • Acute Toxicity Study: This is performed to determine the maximum tolerated dose (MTD) and to identify potential target organ toxicities. Following OECD guidelines (e.g., OECD 420, 423, or 425), escalating single doses of Compound-X are administered to rodents.[1][2][3][4][5] Observations for clinical signs of toxicity and mortality are recorded over 14 days. This data is crucial for selecting doses for the efficacy studies that are non-lethal and do not produce overt signs of distress, which could confound the results.

  • Pharmacokinetic (PK) Study: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X.[6][7][8][9][10] A non-toxic dose is administered to rodents via both intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points, and the concentration of Compound-X in the plasma is measured. This data allows for the calculation of key parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).[11] A good PK profile (e.g., reasonable half-life and good oral bioavailability) is essential for a viable oral therapeutic.

Table 2: Representative Pharmacokinetic & Toxicity Data
ParameterCompound-XCelecoxib
Acute Toxicity (LD50, mg/kg) >2000~1500
Pharmacokinetics (Rat, 10 mg/kg PO)
Cmax (ng/mL)850705[11]
Tmax (hr)2.03.0[11]
Half-life (t1/2, hr)10.511.2[12]
Bioavailability (%F)65%~40%

This table provides a template for comparing the critical PK/Tox parameters of Compound-X against the known values for Celecoxib.

Phase 3: In Vivo Efficacy Assessment in an Acute Inflammation Model

With a safe dose range and favorable PK profile established, we can now assess the anti-inflammatory efficacy of Compound-X in a validated animal model. The carrageenan-induced paw edema model in rats is a classic, highly reproducible model of acute inflammation that is sensitive to inhibition by NSAIDs and COX-2 inhibitors.[13][14][15][16][17]

The Carrageenan-Induced Paw Edema Model

The mechanism involves the subcutaneous injection of carrageenan, a seaweed polysaccharide, into the rat's hind paw, which elicits a biphasic inflammatory response.[15][16]

  • Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2-6 hours): Primarily mediated by the production of prostaglandins, which is dependent on COX-2 activity.[16] This phase is the key window for evaluating COX-2 inhibitors.

The primary endpoint is the measurement of paw volume (edema), which is a direct indicator of the inflammatory response. A reduction in paw swelling by the test compound relative to a vehicle control indicates anti-inflammatory activity.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammation) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins (Pain, Fever, Swelling) PGH2_2->Prostaglandins_2 CompoundX Compound-X & Celecoxib CompoundX->COX2 Selective Inhibition

Caption: Putative signaling pathway of Compound-X.

Experimental Protocol: In Vivo Efficacy Study
  • Animals: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group 2: Compound-X (e.g., 10 mg/kg, orally)

    • Group 3: Compound-X (e.g., 30 mg/kg, orally)

    • Group 4: Celecoxib (Positive Control, e.g., 30 mg/kg, orally)

  • Dosing: The respective compounds or vehicle are administered by oral gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.

  • Calculation:

    • The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Table 3: Comparative In Vivo Efficacy Data (Paw Volume in mL)
GroupDose (mg/kg)1 hr2 hr3 hr4 hr5 hr
Vehicle Control -0.350.580.750.820.78
Compound-X 100.250.400.450.410.38
Compound-X 300.200.310.330.290.26
Celecoxib 300.220.350.380.330.30
Table 4: Percentage Inhibition of Edema at 4 Hours
GroupDose (mg/kg)% Inhibition of Edema
Compound-X 1050.0%
Compound-X 3064.6%
Celecoxib 3059.8%

Conclusion and Interpretation

The successful validation of 2-Ethyl-benzo[d]oxazin-4-one hinges on a logical, stepwise progression from in vitro characterization to in vivo efficacy. The hypothetical data presented in this guide illustrates a successful outcome:

  • Strong In Vitro Rationale: Compound-X demonstrated potent and selective inhibition of COX-2, comparable or superior to the benchmark, Celecoxib.

  • Favorable Druglike Properties: The compound exhibited a safe toxicity profile (high LD50) and good oral pharmacokinetics, suggesting it can be effectively administered and achieve therapeutic concentrations in a living system.

  • Demonstrable In Vivo Efficacy: In the carrageenan-induced paw edema model, Compound-X produced a dose-dependent reduction in inflammation. Critically, at an equivalent dose, its efficacy was shown to be on par with, or slightly better than, Celecoxib.

Collectively, these results would provide a robust data package to support the continued development of 2-Ethyl-benzo[d]oxazin-4-one as a promising new anti-inflammatory agent. The experimental framework described herein ensures that the efficacy data is not only generated but is also contextualized against a known standard, providing a clear and objective assessment of its therapeutic potential.

References

A Researcher's Guide to Structure-Activity Relationships of 2-Alkyl-Benzoxazinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 2-alkyl-benzoxazinones. This guide is tailored for researchers, scientists, and drug development professionals, offering a technical comparison of these versatile heterocyclic compounds. We will delve into the nuances of their synthesis, compare their biological activities with supporting experimental data, and provide detailed protocols to empower your own investigations into this promising class of molecules.

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The substituent at the 2-position plays a pivotal role in defining the pharmacological profile of these molecules. While much attention has been given to 2-aryl derivatives, the systematic exploration of 2-alkyl substituents offers a compelling avenue for fine-tuning activity and properties. It has been noted that when the 2-position is occupied by a hydrogen or a small alkyl group, the benzoxazinone ring can be more susceptible to nucleophilic attack, a factor to consider in drug design.[2]

This guide will focus on the impact of varying the 2-alkyl group on the biological performance of benzoxazinones, with a particular emphasis on their antifungal properties, for which comparative data is available. We will also discuss their potential as antibacterial agents and enzyme inhibitors, providing a broader context for their therapeutic potential.

The Influence of the 2-Alkyl Substituent: A Comparative Study of Antifungal Activity

A key aspect of SAR studies is the systematic modification of a lead compound to observe the resulting changes in biological activity. A study by Bieganowska et al. (2016) provides valuable insights into the role of the 2-alkyl substituent in the antifungal activity of 2H-1,4-benzoxazin-3(4H)-ones.[3] Their work, which involved the synthesis and evaluation of a series of 2-alkyl derivatives against a panel of phytopathogenic fungi, serves as an excellent case study for this guide.

The general synthetic approach to these compounds involves a two-step process: O-alkylation of a 2-nitrophenol with a methyl 2-bromoalkanoate, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediate.[3]

Below is a summary of the antifungal activity of selected 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, demonstrating the impact of the alkyl chain on their efficacy.

Compound IDR (Substituent at C2)Botrytis cinereaRhizoctonia solaniFusarium culmorum
4a Ethyl100%100%100%
4b Propyl85%95%90%
4c Isopropyl70%80%75%
4d Butyl80%90%85%
4e Isobutyl75%85%80%
4f sec-Butyl65%75%70%
Data represents the percentage of mycelial growth inhibition at a concentration of 200 mg L⁻¹ and is sourced from Bieganowska et al., 2016.[3]

From this data, several key SAR insights can be drawn:

  • Effect of Alkyl Chain Length: The 2-ethyl substituted analog (4a ) demonstrated the most potent and broad-spectrum antifungal activity, completely inhibiting the growth of all tested fungi at the screening concentration.[3] As the alkyl chain length increases to propyl (4b ) and butyl (4d ), the activity remains high but shows a slight decrease.

  • Impact of Branching: Introducing branching in the alkyl chain, as seen with isopropyl (4c ), isobutyl (4e ), and sec-butyl (4f ) substituents, generally leads to a reduction in antifungal activity compared to their straight-chain counterparts.[3] This suggests that steric hindrance at the 2-position may negatively impact the interaction of these compounds with their biological target.

  • Superiority of the 2-Ethyl Group: The comprehensive inhibition by the 2-ethyl derivative highlights it as a promising starting point for further optimization.[3]

Further modifications, such as N-acetylation of the 2-ethyl derivative, were found to enhance the inhibitory activity against certain fungal strains at lower concentrations.[3]

Broader Biological Activities of 2-Alkyl-Benzoxazinones

While the antifungal activity provides a clear SAR trend, 2-alkyl-benzoxazinones have been investigated for other biological applications.

Antibacterial Potential
Enzyme Inhibition

Benzoxazinone derivatives have been identified as inhibitors of various enzymes, notably serine proteases like α-chymotrypsin.[6] Although most detailed SAR studies in this area have focused on 2-aryl substituted benzoxazinones, which have shown significant inhibitory potential with IC50 values in the low micromolar range, this highlights a potential avenue for the exploration of 2-alkyl analogs.[6][7] The interaction with these enzymes is a key area for future investigation into the mechanism of action of 2-alkyl-benzoxazinones.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-alkyl-benzoxazinones.

Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

This protocol is adapted from the work of Bieganowska et al. (2016) and outlines the synthesis of a 2-alkyl-benzoxazinone, using the 2-ethyl derivative as an example.[3]

Step 1: O-Alkylation of 2-Nitrophenol

  • To a solution of 2-nitrophenol (10 mmol) in acetone (50 mL), add potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-bromobutanoate (12 mmol) dropwise to the reaction mixture.

  • Reflux the mixture for 8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude methyl 2-(2-nitrophenoxy)butanoate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Reductive Cyclization

  • Dissolve the purified methyl 2-(2-nitrophenoxy)butanoate (5 mmol) in ethanol (50 mL).

  • Add 10% Pd/C (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 2-ethyl-2H-1,4-benzoxazin-3(4H)-one.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Diagram of the Synthetic Workflow

G cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reductive Cyclization a 2-Nitrophenol c K2CO3, Acetone, Reflux a->c b Methyl 2-bromobutanoate b->c d Methyl 2-(2-nitrophenoxy)butanoate c->d e Methyl 2-(2-nitrophenoxy)butanoate f H2, Pd/C, Ethanol e->f g 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one f->g

Caption: Synthetic route to 2-ethyl-2H-1,4-benzoxazin-3(4H)-one.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of 2-alkyl-benzoxazinones against fungal pathogens.[8][9]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

    • Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL using a hemocytometer or by spectrophotometric methods.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Diagram of the MIC Determination Workflow

G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The structure-activity relationship studies of 2-alkyl-benzoxazinones reveal a clear dependence of biological activity on the nature of the alkyl substituent at the 2-position. For antifungal activity, a short, unbranched alkyl chain, particularly an ethyl group, appears to be optimal. This provides a strong foundation for the rational design of more potent antifungal agents based on the 1,4-benzoxazin-3-one scaffold.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of 2-alkyl derivatives, including those with cyclic, unsaturated, and functionalized alkyl chains, to further refine the SAR.

  • Quantitative Analysis: Determining MIC and IC50 values for a homologous series of 2-alkyl-benzoxazinones against a panel of bacterial, fungal, and cancer cell lines to provide a more comprehensive and quantitative comparison.

  • Mechanism of Action Studies: Investigating the molecular targets and mechanisms by which 2-alkyl-benzoxazinones exert their biological effects, for example, through enzyme inhibition assays.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to in vivo models to assess their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around the 2-alkyl-benzoxazinone core, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to the Antimicrobial Activities of 2-Ethyl-benzo[d]oxazin-4-one and Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a promising scaffold for drug design. Among these, benzoxazinones and quinazolinones, two structurally related bicyclic systems, have garnered significant attention for their diverse biological activities. This guide provides a detailed, objective comparison of the antimicrobial profiles of 2-Ethyl-benzo[d]oxazin-4-one and the broader class of quinazolinones, synthesizing available experimental data to inform future drug discovery and development efforts.

Introduction: Two Scaffolds of Antimicrobial Potential

Benzoxazinones and quinazolinones share a common benzoid ring fused to a six-membered heterocyclic ring containing nitrogen and oxygen or two nitrogen atoms, respectively. This structural similarity and variance give rise to distinct physicochemical properties and biological activities.

2-Ethyl-benzo[d]oxazin-4-one belongs to the 1,3-benzoxazin-4-one class of compounds. While the broader benzoxazinone family has been explored for various biological activities, including antibacterial and antifungal properties, specific data on the 2-ethyl substituted derivative remains limited in publicly available literature.[1][2][3] This guide will, therefore, draw upon data from closely related 2-alkyl- and 2-aryl-substituted benzoxazinones to provide a representative comparison.

Quinazolinones are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anticancer effects.[4] The quinazolinone scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for their therapeutic potential.[5]

Comparative Antimicrobial Spectrum and Potency

A direct comparison of the antimicrobial potency of 2-Ethyl-benzo[d]oxazin-4-one with quinazolinones is challenging due to the limited specific data for the former. However, by examining related compounds, a general picture of their respective activities can be formed.

Antibacterial Activity

Quinazolinones have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzenoid rings. For instance, certain 2,3,6-trisubstituted quinazolin-4-ones have shown excellent activity against Escherichia coli and good activity against Staphylococcus aureus and Pseudomonas aeruginosa.[5]

Benzoxazinones , including 2-aryl- and 2-methyl-substituted derivatives, have also been reported to possess antibacterial activity.[1][6] For example, some 2-aryl-4H-3,1-benzoxazin-4-ones have shown significant activity against Bacillus subtilis, Shigella flexneri, Escherichia coli, and Pseudomonas aeruginosa.[1] The activity is influenced by the substituents on the 2-aryl ring.

Table 1: Comparative Antibacterial Activity of Representative Benzoxazinone and Quinazolinone Derivatives (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
2-Aryl-4H-3,1-benzoxazin-4-ones
2-(2-methylphenyl)--1817[1]
2-(3-nitrophenyl)-20--[1]
Quinazolinones
2,3,6-trisubstituted (A-2)--Excellent-[5]
2,3,6-trisubstituted (A-4)--GoodExcellent[5]

Note: Direct comparison of zone of inhibition values should be done with caution as experimental conditions may vary between studies. "Excellent" and "Good" are as reported in the cited literature.

Antifungal Activity

Both benzoxazinones and quinazolinones have shown promise as antifungal agents.

A study on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones , structural isomers of the target benzoxazinone, revealed significant antifungal activity. Notably, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of several agricultural fungi at a concentration of 200 mg/L.[7][8] Another study on 2-methyl-3,1-(4H)-benzoxazin-4-one also highlighted its potential as an antifungal agent.[6]

Quinazolinones also exhibit a broad range of antifungal activities. Various derivatives have been found to be effective against fungal strains such as Aspergillus niger and Candida albicans.[5]

Table 2: Comparative Antifungal Activity of Representative Benzoxazinone and Quinazolinone Derivatives

Compound/DerivativeFungal Strain(s)ActivityReference
2-Alkyl-benzoxazinones
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneBotrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, etc.Complete inhibition at 200 mg/L[7][8]
2-methyl-3,1-(4H)-benzoxazin-4-oneSclerotium rolfsii, Rhizoctonia solaniEffective, with EC50 values dependent on formulation[6]
Quinazolinones
2,3,6-trisubstituted (A-6)Candida albicans, Aspergillus nigerExcellent activity[5]

Mechanism of Action: A Tale of Different Targets

The antimicrobial mechanisms of quinazolinones are relatively well-studied, while those of benzoxazinones are less defined.

Quinazolinones: Targeting Essential Cellular Processes

Quinazolinone derivatives have been shown to exert their antimicrobial effects through multiple mechanisms, including:

  • Inhibition of DNA Gyrase: Some quinazolinones act as bacterial topoisomerase II (DNA gyrase) inhibitors, preventing DNA replication and leading to bacterial cell death.

  • Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinones have been identified as inhibitors of PBPs, which are essential enzymes in bacterial cell wall synthesis. This mechanism is particularly relevant for their activity against Gram-positive bacteria.

Quinazolinone_MOA Quinazolinone Quinazolinone Derivatives DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinazolinone->DNA_Gyrase Inhibits PBP Penicillin-Binding Proteins (PBPs) Quinazolinone->PBP Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to Cell_Wall->Bacterial_Death Inhibition leads to

Caption: Putative mechanisms of antimicrobial action for quinazolinones.

2-Ethyl-benzo[d]oxazin-4-one: A Less Explored Mechanism

The precise mechanism of antimicrobial action for 2-Ethyl-benzo[d]oxazin-4-one is not well-documented. However, based on the general reactivity of the benzoxazinone ring, it is plausible that it may act as an acylating agent, targeting key enzymes or proteins within the microbial cell. The lactone functionality in the benzoxazinone ring is susceptible to nucleophilic attack, which could lead to the irreversible inhibition of essential enzymes.

Benzoxazinone_MOA Benzoxazinone 2-Ethyl-benzo[d]oxazin-4-one Enzyme Microbial Enzyme (e.g., Serine Protease) Benzoxazinone->Enzyme Targets Acylation Acylation of Enzyme Active Site Enzyme->Acylation Nucleophilic Attack on Lactone Enzyme_Inhibition Enzyme Inhibition Acylation->Enzyme_Inhibition Leads to Cell_Death Microbial Cell Death Enzyme_Inhibition->Cell_Death Results in MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial two-fold dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Media_Prep Prepare sterile Mueller-Hinton Broth Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Controls Include growth, sterility, and positive controls Incubate Incubate plates at 35-37°C for 18-24 hours Controls->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

References

comparative analysis of different synthetic routes to 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-benzo[d]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, a scaffold of significant interest in medicinal chemistry and drug development. Benzoxazinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[1] The efficient and scalable synthesis of specific derivatives like 2-Ethyl-benzo[d]oxazin-4-one is therefore a critical aspect of research and development in the pharmaceutical industry.

This guide provides a comparative analysis of different synthetic routes to 2-Ethyl-benzo[d]oxazin-4-one, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically grounded resource for the synthesis of this important molecule.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, including the 2-ethyl derivative, predominantly commences from the readily available and versatile starting material, anthranilic acid.[1][2] The core of the synthesis involves the acylation of the amino group of anthranilic acid, followed by a cyclodehydration step to form the benzoxazinone ring. The choice of reagents and reaction conditions for these two key transformations defines the different synthetic routes.

Herein, we will delve into two of the most prevalent and practical methodologies for the synthesis of 2-Ethyl-benzo[d]oxazin-4-one:

  • Route 1: Acylation with Propionyl Chloride/Anhydride followed by Cyclization

  • Route 2: Acid-Catalyzed Condensation with Triethyl Orthopropionate

A summary of the key comparative aspects of these routes is presented in the table below.

ParameterRoute 1: Acylation-CyclizationRoute 2: Orthoester Condensation
Starting Materials Anthranilic acid, Propionyl chloride or Propionic anhydrideAnthranilic acid, Triethyl orthopropionate
Reagent Handling Propionyl chloride is corrosive and moisture-sensitive. Propionic anhydride is less reactive.Triethyl orthopropionate is relatively stable.
Reaction Conditions Typically two steps: acylation at room temperature, followed by cyclization at elevated temperatures (reflux).Often a one-pot reaction, requiring heating (thermal or microwave).[2]
Byproducts HCl (from propionyl chloride) or propionic acid (from propionic anhydride).Ethanol.
Potential Yield Generally good to excellent yields have been reported for analogous compounds.Moderate to good yields, can be influenced by substituents on the anthranilic acid.[2]
Scalability Well-established and scalable.Scalable, with simple work-up.

Route 1: Acylation with Propionyl Chloride/Anhydride and Subsequent Cyclization

This classical and widely adopted method involves a two-step process: the N-acylation of anthranilic acid to form N-propionylanthranilic acid, which is then subjected to cyclodehydration to yield the final product.

Reaction Mechanism and Rationale

The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of propionyl chloride or propionic anhydride. This forms a tetrahedral intermediate which then collapses to give the N-acylated product, N-propionylanthranilic acid, and a byproduct (HCl or propionic acid).

The subsequent cyclization is typically induced by heating, often in the presence of a dehydrating agent like acetic anhydride, or simply by refluxing in a suitable solvent. The carboxylic acid group of the N-propionylanthranilic acid attacks the amide carbonyl, leading to an intramolecular cyclization and dehydration to form the stable six-membered benzoxazinone ring. The use of a dehydrating agent facilitates the removal of water, driving the equilibrium towards the product.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration Anthranilic Acid Anthranilic Acid N-Propionylanthranilic Acid N-Propionylanthranilic Acid Anthranilic Acid->N-Propionylanthranilic Acid + Propionyl Chloride Propionyl Chloride Propionyl Chloride HCl HCl N-Propionylanthranilic_Acid_2 N-Propionylanthranilic Acid 2-Ethyl-benzo[d]oxazin-4-one 2-Ethyl-benzo[d]oxazin-4-one N-Propionylanthranilic_Acid_2->2-Ethyl-benzo[d]oxazin-4-one Heat (Δ) Water Water

Figure 1: Reaction scheme for the synthesis of 2-Ethyl-benzo[d]oxazin-4-one via acylation and cyclization.

Experimental Protocol

Step 1: Synthesis of N-Propionylanthranilic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution. If using propionic anhydride, it can be added directly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, followed by brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude N-propionylanthranilic acid, which can be purified by recrystallization.

Step 2: Cyclization to 2-Ethyl-benzo[d]oxazin-4-one

  • Place the N-propionylanthranilic acid (1 equivalent) in a round-bottom flask.

  • Add a dehydrating agent such as acetic anhydride (excess) or thionyl chloride. Alternatively, the cyclization can be carried out by refluxing in a high-boiling solvent like toluene or xylene with a Dean-Stark apparatus to remove water.

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If acetic anhydride was used, pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude 2-Ethyl-benzo[d]oxazin-4-one can be purified by recrystallization from a suitable solvent like ethanol.

Route 2: Acid-Catalyzed Condensation with Triethyl Orthopropionate

This route offers a more direct, often one-pot, synthesis of 2-Ethyl-benzo[d]oxazin-4-one from anthranilic acid. Orthoesters serve as efficient reagents for the introduction of the C2-substituent and the subsequent cyclization.

Reaction Mechanism and Rationale

The reaction is typically catalyzed by a Brønsted acid, such as acetic acid. The acid protonates the orthoester, making it more electrophilic. The amino group of anthranilic acid then attacks the activated orthoester, leading to the formation of an intermediate and the elimination of ethanol. Subsequent intramolecular cyclization between the carboxylic acid and the newly formed imino-ester, followed by the elimination of another molecule of ethanol, yields the final benzoxazinone product.[2] The reaction can be driven to completion by removing the ethanol as it is formed.

G cluster_0 One-Pot Condensation Anthranilic Acid Anthranilic Acid Intermediate Iminium Intermediate Anthranilic Acid->Intermediate + Triethyl Orthopropionate H+ catalyst Triethyl Orthopropionate Triethyl Orthopropionate 2-Ethyl-benzo[d]oxazin-4-one 2-Ethyl-benzo[d]oxazin-4-one Intermediate->2-Ethyl-benzo[d]oxazin-4-one - 2 EtOH Ethanol Ethanol

Figure 2: Simplified reaction pathway for the orthoester route.

Experimental Protocol
  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent like ethanol, add triethyl orthopropionate (1.5-2 equivalents).

  • Add a catalytic amount of a Brønsted acid, such as glacial acetic acid.

  • Heat the reaction mixture to reflux. The reaction can also be performed under microwave irradiation to reduce the reaction time.[2]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion: Choosing the Optimal Route

Both synthetic routes presented offer viable pathways to 2-Ethyl-benzo[d]oxazin-4-one. The choice between them will often depend on the specific requirements of the synthesis, such as scale, available reagents, and desired purity.

  • Route 1 (Acylation-Cyclization) is a robust and well-documented method that generally provides high yields. It is particularly advantageous for large-scale synthesis where the two-step process allows for better control and purification of the intermediate. However, it involves the handling of potentially corrosive and moisture-sensitive acylating agents.

  • Route 2 (Orthoester Condensation) offers the advantage of a one-pot procedure, which can be more time and resource-efficient for smaller-scale preparations and library synthesis. The byproducts are benign (ethanol), and the starting materials are relatively easy to handle. However, yields can sometimes be more variable compared to the two-step acylation-cyclization method.

Ultimately, the selection of the synthetic route should be based on a careful evaluation of these factors, alongside in-house experimental optimization to achieve the desired outcome in terms of yield, purity, and process efficiency.

References

A Researcher's Guide to Evaluating the Cytotoxicity of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound, 2-Ethyl-benzo[d]oxazin-4-one. While specific data on this particular molecule is emerging, we will draw upon the broader class of benzoxazinone derivatives, which have shown promise in various therapeutic areas, including as anti-cancer agents. This document will detail a scientifically rigorous approach to assess its efficacy and compare it against established cytotoxic drugs, ensuring a thorough understanding of its potential as a therapeutic agent.

Introduction to 2-Ethyl-benzo[d]oxazin-4-one and the Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. The core benzoxazinone scaffold can be readily modified, allowing for the synthesis of a diverse library of derivatives with potentially unique pharmacological profiles. 2-Ethyl-benzo[d]oxazin-4-one is one such derivative. Its cytotoxic potential remains to be fully elucidated, making a systematic evaluation crucial.

This guide will focus on a multi-faceted approach to cytotoxicity assessment, encompassing cell viability, membrane integrity, and the induction of apoptosis. We will compare the performance of 2-Ethyl-benzo[d]oxazin-4-one against Doxorubicin, a well-characterized anthracycline antibiotic widely used in cancer chemotherapy. The human colorectal carcinoma cell line HCT116 and the human breast adenocarcinoma cell line MCF-7 will be utilized as our primary in vitro models, representing common and well-characterized cancer types.

Comparative Cytotoxicity Evaluation: A Multi-Assay Approach

A single assay is often insufficient to fully characterize the cytotoxic effects of a compound. Therefore, we propose a battery of assays to build a comprehensive cytotoxicity profile for 2-Ethyl-benzo[d]oxazin-4-one.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HCT116 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 2-Ethyl-benzo[d]oxazin-4-one and Doxorubicin in DMSO. Serially dilute the compounds in a complete culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound at each time point.

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Collection of Supernatant: After the desired incubation period (24, 48, and 72 hours), carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, we will employ Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment: Seed HCT116 and MCF-7 cells in 6-well plates and treat with the IC₅₀ concentrations of 2-Ethyl-benzo[d]oxazin-4-one and Doxorubicin for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four groups: viable cells (Annexin V-FITC⁻/PI⁻), early apoptotic cells (Annexin V-FITC⁺/PI⁻), late apoptotic/necrotic cells (Annexin V-FITC⁺/PI⁺), and necrotic cells (Annexin V-FITC⁻/PI⁺).

Expected Data and Interpretation

The data from these experiments will allow for a robust comparison of the cytotoxic effects of 2-Ethyl-benzo[d]oxazin-4-one and Doxorubicin.

Table 1: Comparative IC₅₀ Values (µM) of 2-Ethyl-benzo[d]oxazin-4-one and Doxorubicin

CompoundCell Line24h48h72h
2-Ethyl-benzo[d]oxazin-4-one HCT116Expected ValueExpected ValueExpected Value
MCF-7Expected ValueExpected ValueExpected Value
Doxorubicin HCT116Literature ValueLiterature ValueLiterature Value
MCF-7Literature ValueLiterature ValueLiterature Value

Table 2: Comparative Analysis of Cell Death Mechanisms

CompoundCell Line% Early Apoptosis% Late Apoptosis/Necrosis% Necrosis
2-Ethyl-benzo[d]oxazin-4-one HCT116Expected ValueExpected ValueExpected Value
MCF-7Expected ValueExpected ValueExpected Value
Doxorubicin HCT116Literature ValueLiterature ValueLiterature Value
MCF-7Literature ValueLiterature ValueLiterature Value

A lower IC₅₀ value for 2-Ethyl-benzo[d]oxazin-4-one compared to Doxorubicin would indicate higher potency. The LDH and Annexin V/PI data will provide insights into the mechanism of cell death. A significant increase in LDH release would suggest a necrotic mechanism, while a higher percentage of Annexin V positive cells would point towards apoptosis.

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the experimental design and potential outcomes, the following diagrams are provided.

G cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assays start Start: Select Cell Lines (HCT116, MCF-7) seed Seed cells in appropriate plates start->seed treat Treat with 2-Ethyl-benzo[d]oxazin-4-one & Doxorubicin (Control) seed->treat mt_assay MTT Assay (Cell Viability) treat->mt_assay ldh_assay LDH Assay (Membrane Integrity) treat->ldh_assay apop_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) treat->apop_assay analyze Data Analysis: - IC50 Calculation - % Cell Death - Mechanism of Death mt_assay->analyze ldh_assay->analyze apop_assay->analyze compare Compare efficacy and mechanism vs. Doxorubicin analyze->compare conclusion Conclusion on Cytotoxic Profile compare->conclusion

Caption: Overall experimental workflow for cytotoxicity evaluation.

G cluster_pathway Potential Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 2-Ethyl-benzo[d]oxazin-4-one bax Bax/Bak Activation compound->bax death_r Death Receptor (e.g., Fas, TNFR) compound->death_r Potential mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized apoptotic signaling pathways.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the initial cytotoxic evaluation of 2-Ethyl-benzo[d]oxazin-4-one. By employing a multi-assay approach and comparing its effects to a standard chemotherapeutic agent, researchers can gain valuable insights into its potential as an anti-cancer drug. Positive results from these in vitro studies would warrant further investigation, including mechanistic studies to identify its molecular targets and in vivo studies to assess its efficacy and safety in animal models. The versatility of the benzoxazinone scaffold suggests that further chemical modifications of 2-Ethyl-benzo[d]oxazin-4-one could lead to the development of even more potent and selective anti-cancer agents.

A Senior Application Scientist's Guide to Assessing Target Engagement of 2-Ethyl-benzo[d]oxazin-4-one in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, confirming that a novel compound reaches and binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of mechanistic validation. This guide provides an in-depth comparison of two powerful, label-free methodologies for assessing the cellular target engagement of small molecules: the Cellular Thermal Shift Assay (CETSA®) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Here, we focus on a compound of interest, 2-Ethyl-benzo[d]oxazin-4-one, a heterocyclic scaffold that has been explored for its therapeutic potential. While the direct molecular target of this specific compound is not yet fully elucidated in public literature, derivatives of the benzoxazinone class have shown activity against key cancer signaling nodes. Drawing from this, we will proceed with a scientifically grounded hypothesis that 2-Ethyl-benzo[d]oxazin-4-one engages the catalytic alpha subunit of Phosphoinositide 3-kinase (PI3Kα), a critical and frequently dysregulated enzyme in cancer biology.[1]

This guide will navigate the theoretical underpinnings and practical execution of CETSA and DARTS to validate the engagement of 2-Ethyl-benzo[d]oxazin-4-one with its hypothetical target, PI3Kα, in the human breast adenocarcinoma cell line, MCF-7, which is known to express PI3Kα and rely on its signaling pathway for survival.[2][3]

The Imperative of Target Engagement

Target engagement studies are critical to bridge the gap between a compound's biochemical activity and its cellular effect.[4] A positive result in a target engagement assay provides direct evidence that the molecule can access its target in a physiologically relevant context, a crucial step for validating its mechanism of action and justifying further development. Failure to confirm target engagement can lead to the misinterpretation of phenotypic data, where a compound's observed effects may be due to off-target interactions.

Comparative Methodologies: CETSA vs. DARTS

We will explore two distinct yet complementary biophysical approaches. The choice between them often depends on the nature of the target protein, the ligand's binding mechanism, and available resources.

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand, such as our test compound, to its target protein increases the protein's thermal stability.[4] When heated, proteins unfold and aggregate. A ligand-bound protein, however, will be more resistant to this heat-induced denaturation and remain soluble at higher temperatures compared to its unbound state.[5]

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the concept that ligand binding can alter a protein's conformation in a way that masks protease cleavage sites, thus protecting it from digestion.[6] By treating cell lysates with a protease, non-target proteins and unbound target proteins are degraded, while the ligand-bound target protein remains intact.[7]

Below is a visual representation of the core principles of these two methodologies.

Methodology_Principles cluster_0 CETSA: Thermal Stabilization cluster_1 DARTS: Protease Protection Unbound Protein + Heat Unbound Protein + Heat Denatured/Aggregated Denatured/Aggregated Unbound Protein + Heat->Denatured/Aggregated Unfolds Ligand-Bound Protein + Heat Ligand-Bound Protein + Heat Stable/Soluble Stable/Soluble Ligand-Bound Protein + Heat->Stable/Soluble Remains Folded Unbound Protein + Protease Unbound Protein + Protease Digested Peptides Digested Peptides Unbound Protein + Protease->Digested Peptides Cleaved Ligand-Bound Protein + Protease Ligand-Bound Protein + Protease Intact Protein Intact Protein Ligand-Bound Protein + Protease->Intact Protein Protected

Core principles of CETSA and DARTS assays.

Experimental Deep Dive: A Head-to-Head Comparison

For our hypothetical scenario, we will use the human breast cancer cell line MCF-7. As a positive control for target engagement with PI3Kα, we will use Alpelisib (BYL719), a known and potent PI3Kα-selective inhibitor.[8][9]

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

The power of CETSA lies in its ability to be performed in intact cells, providing a readout that accounts for cell permeability and intracellular compound concentrations. The workflow is conceptually straightforward, moving from compound treatment to a final detection step.

CETSA_Workflow start Culture MCF-7 Cells treat Treat cells with: 1. Vehicle (DMSO) 2. 2-Ethyl-benzo[d]oxazin-4-one 3. Alpelisib (Positive Control) start->treat heat Heat aliquots of treated cells across a temperature gradient (e.g., 40°C to 64°C) for 3 min treat->heat lyse Lyse cells via freeze-thaw cycles heat->lyse separate Separate soluble fraction from precipitated aggregates via high-speed centrifugation lyse->separate detect Analyze soluble PI3Kα levels by Western Blot separate->detect end Generate Melt Curves detect->end

CETSA experimental workflow diagram.

Detailed Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to ~80-90% confluency.

    • Treat cells with the vehicle (e.g., 0.1% DMSO), a range of concentrations of 2-Ethyl-benzo[d]oxazin-4-one, or a saturating concentration of Alpelisib (e.g., 10 µM) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 10-12 points from 40°C to 64°C), followed by a 3-minute cooling step at room temperature. Include a non-heated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble proteins from the aggregated ones, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample and normalize them.

    • Analyze the levels of soluble PI3Kα using SDS-PAGE and Western blotting with a validated anti-PI3Kα antibody.[2] A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.

    • Quantify the band intensities and plot the percentage of soluble PI3Kα relative to the non-heated control against the temperature. A shift in the melting curve to higher temperatures for the compound-treated samples indicates target engagement.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is particularly useful as it is performed on cell lysates, eliminating the variable of cell permeability and providing a direct measure of the biophysical interaction between the compound and the target. The key is to optimize the protease concentration to achieve partial digestion of the target protein in the absence of the ligand.[6]

DARTS_Workflow start Prepare MCF-7 Cell Lysate treat Incubate lysate aliquots with: 1. Vehicle (DMSO) 2. 2-Ethyl-benzo[d]oxazin-4-one 3. Alpelisib (Positive Control) start->treat digest Add protease (e.g., Pronase) at an optimized concentration and incubate for a fixed time treat->digest stop Stop digestion with protease inhibitors digest->stop detect Analyze remaining intact PI3Kα levels by Western Blot stop->detect end Compare Band Intensities detect->end

References

A Comparative Performance Analysis of 2-Ethyl-benzo[d]oxazin-4-one Against Commercially Available Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. The benzoxazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of various enzymes.[1][2] This guide provides an in-depth comparative analysis of a specific benzoxazinone derivative, 2-Ethyl-benzo[d]oxazin-4-one, against a panel of commercially available inhibitors targeting serine proteases.

While the precise biological target of 2-Ethyl-benzo[d]oxazin-4-one is yet to be fully elucidated, the broader class of benzoxazinone derivatives has demonstrated significant inhibitory activity against several enzymes, including α-chymotrypsin and Cathepsin G, both of which are serine proteases.[3][4] This observation forms the scientific basis for the comparative study outlined herein. By evaluating the inhibitory potential of 2-Ethyl-benzo[d]oxazin-4-one against a well-characterized serine protease and comparing its performance with established inhibitors, we aim to provide researchers, scientists, and drug development professionals with critical insights into its potential therapeutic applications.

This guide will detail the necessary experimental workflows, from initial in-vitro enzymatic assays to more complex cell-based models, offering a comprehensive framework for the evaluation of this novel compound.

Rationale for Comparator Selection

Based on the known activity of the benzoxazinone scaffold against serine proteases, we have selected a representative enzyme from this class, α-chymotrypsin, for our primary enzymatic assays. Consequently, the commercially available inhibitors chosen for comparison are known α-chymotrypsin inhibitors. This allows for a direct and objective assessment of the relative potency and efficacy of 2-Ethyl-benzo[d]oxazin-4-one.

Comparative Data Summary

The following tables present hypothetical, yet plausible, experimental data that would be generated from the protocols described in this guide. These tables are designed to provide a clear and concise comparison of 2-Ethyl-benzo[d]oxazin-4-one with commercially available inhibitors.

Table 1: In-Vitro α-Chymotrypsin Inhibition

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
2-Ethyl-benzo[d]oxazin-4-one 8.54.2Competitive
Aprotinin0.010.005Competitive
AEBSF hydrochloride15075Irreversible
Chymostatin0.15N/AIrreversible

Table 2: Cell-Based Assay - Inhibition of Protease Activity in a Cellular Context

CompoundCellular EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
2-Ethyl-benzo[d]oxazin-4-one 15.2> 100> 6.5
Aprotinin2.5> 100> 40
AEBSF hydrochloride2505002
Chymostatin1.85027.8

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to generate the comparative data presented above.

In-Vitro Enzyme Inhibition Assay: α-Chymotrypsin

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 2-Ethyl-benzo[d]oxazin-4-one and comparator compounds against α-chymotrypsin.[5][6]

Materials:

  • Purified α-chymotrypsin enzyme

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) as substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2

  • 2-Ethyl-benzo[d]oxazin-4-one and comparator inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of 2-Ethyl-benzo[d]oxazin-4-one and comparator inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a working solution of α-chymotrypsin in the assay buffer. Prepare a working solution of the substrate S-2586 in the assay buffer.

  • Assay Procedure:

    • Add 20 µL of the diluted inhibitor solutions (or DMSO as a vehicle control) to the wells of a 96-well plate.

    • Add 160 µL of the α-chymotrypsin solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow for In-Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Inhibitors Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calc_Velocity Calculate Initial Velocity (V₀) Measure_Absorbance->Calc_Velocity Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Inhibition Determine_IC50 Determine IC50 Plot_Inhibition->Determine_IC50 Determine_Ki Determine Ki & Mechanism Plot_Inhibition->Determine_Ki

Caption: Workflow for in-vitro α-chymotrypsin inhibition assay.

Cell-Based Assay for Protease Inhibition

This protocol describes a cell-based assay to evaluate the efficacy of 2-Ethyl-benzo[d]oxazin-4-one in a more physiologically relevant context.[7][8][9] This assay measures the inhibition of intracellular protease activity using a fluorogenic substrate.

Materials:

  • Human cell line expressing the target serine protease (e.g., HT-29 cells for dipeptidyl peptidase-IV, a serine protease).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Fluorogenic cell-permeable substrate for the target protease.

  • 2-Ethyl-benzo[d]oxazin-4-one and comparator inhibitors.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom black plates.

  • Fluorescence plate reader and luminometer.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Ethyl-benzo[d]oxazin-4-one and comparator inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protease Activity Measurement:

    • Remove the treatment medium and wash the cells with PBS.

    • Add the fluorogenic substrate solution to each well and incubate for the recommended time at 37°C.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Cytotoxicity Assessment: In a parallel plate, treat the cells with the same concentrations of inhibitors. After the incubation period, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol. Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of protease inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the cellular half-maximal effective concentration (EC50) by fitting the data to a four-parameter logistic equation.

    • Determine the half-maximal cytotoxic concentration (CC50) from the cell viability data.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Experimental Workflow for Cell-Based Protease Inhibition Assay

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Ethyl-benzo[d]oxazin-4-one

A Researcher's Guide to the Proper Disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one

For laboratory professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one (CAS No. 2916-09-8), a heterocyclic compound whose handling and disposal demand meticulous attention to safety and environmental stewardship. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with 2-Ethyl-benzo[d][1][2]oxazin-4-one is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from suppliers and structurally similar compounds provide a strong basis for a conservative and safe approach.

Based on available data, 2-Ethyl-benzo[d][1][2]oxazin-4-one is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

These classifications firmly place this compound in the category of hazardous materials. Therefore, all waste containing 2-Ethyl-benzo[d][1][2]oxazin-4-one, including neat compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

In the absence of a specific U.S. Environmental Protection Agency (EPA) waste code, the waste must be characterized based on its properties.[4] Given its identified hazards, it would likely be classified based on its characteristics of toxicity. It is the responsibility of the waste generator to make a final determination, often in consultation with their institution's Environmental Health and Safety (EHS) department.[4]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 2-Ethyl-benzo[d][1][2]oxazin-4-one for any purpose, including disposal, appropriate PPE must be worn. The causality behind these choices is directly linked to the identified hazards.

  • Eye and Face Protection: To prevent serious eye irritation (H319), wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: To mitigate the risk of skin irritation (H315), wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5] Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5] If significant dust or aerosol generation is possible, a NIOSH-approved respirator may be necessary.

  • General Hygiene: Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

Disposal Workflow

The proper disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one follows a structured workflow designed to ensure safety and regulatory compliance at each stage.

DisposalWorkflowcluster_prepPreparation Phasecluster_collectionCollection & Storagecluster_disposalFinal DisposalAIdentify Waste Stream(Neat, Contaminated, Aqueous)BSelect AppropriateHazardous Waste ContainerA->B  Container SelectionCSegregate fromIncompatible WastesB->C  Waste SegregationDLabel Container Clearly('Hazardous Waste', Chemical Name)C->D  Proper LabelingEStore in a Designated,Secondary Containment AreaD->E  Safe StorageFArrange for Pickup byLicensed Waste ManagementE->F  Scheduled DisposalGIncineration at aPermitted FacilityF->G  Recommended Method

Caption: Decision workflow for the disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect unadulterated 2-Ethyl-benzo[d][1][2]oxazin-4-one and grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) in a designated, robust, and sealable solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Avoid mixing with other waste streams to prevent unknown chemical reactions.

    • Sharps Waste: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Container Management:

    • All waste containers must be in good condition and compatible with the chemical.

    • Keep containers securely closed at all times, except when adding waste.

    • Label each container clearly with the words "Hazardous Waste," the full chemical name "2-Ethyl-benzo[d][1][2]oxazin-4-one," and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory.

    • Ensure secondary containment is used to capture any potential leaks or spills.

    • Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid storage with strong oxidizing agents, acids, and bases.

  • Final Disposal:

    • The recommended and generally mandated method for the disposal of this type of organic chemical waste is high-temperature incineration at a licensed and permitted hazardous waste facility.

    • Thermal decomposition of nitrogen-containing heterocyclic compounds can produce toxic gases such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[1][6] Professional incineration facilities are equipped with scrubbers and other technologies to manage these hazardous byproducts.

    • Contact your institution's EHS department to arrange for the collection and disposal of the waste by a certified hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is critical.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials (e.g., chemical spill pillows or vermiculite).

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE as outlined in Section 2.

  • Cleanup: For small spills, carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container. For large spills, contact your institution's EHS or emergency response team.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe handling and environmentally responsible disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one, thereby upholding the highest standards of laboratory safety and professional integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.